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  • Product: 4-[(4-phenoxybenzoyl)amino]benzoic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4-phenoxybenzamido)benzoic Acid Derivatives: Synthesis, Characterization, and CAS Number Identification

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-(4-phenoxybenzamido)benzoic acid scaffold is a key structural motif in medicinal chemistry and materials science. Its unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-phenoxybenzamido)benzoic acid scaffold is a key structural motif in medicinal chemistry and materials science. Its unique combination of a flexible ether linkage, a rigid benzamide core, and a reactive carboxylic acid group makes it an attractive starting point for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and identification of 4-(4-phenoxybenzamido)benzoic acid and its derivatives, with a focus on providing researchers with the practical knowledge needed to work with this versatile class of compounds. While a definitive CAS number for the parent compound, 4-(4-phenoxybenzamido)benzoic acid, is not readily found in major chemical databases, this guide will address its synthesis and characterization, and provide CAS numbers for known derivatives.

Core Structure and Nomenclature

The foundational structure consists of a 4-aminobenzoic acid molecule where the amino group is acylated by 4-phenoxybenzoyl chloride. The systematic IUPAC name for this core structure is 4-(4-phenoxybenzamido)benzoic acid.

Core Molecular Structure:

Caption: Core structure of 4-(4-phenoxybenzamido)benzoic acid.

Synthesis of the Core Scaffold and Derivatives

The most direct and widely applicable method for the synthesis of 4-(4-phenoxybenzamido)benzoic acid and its derivatives is the acylation of a substituted 4-aminobenzoic acid with a substituted 4-phenoxybenzoyl chloride. This robust two-step approach offers high yields and allows for the introduction of a wide variety of functional groups on either aromatic ring.

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

The precursor, 4-phenoxybenzoic acid, is readily available commercially (CAS No. 2215-77-2).[1] It can be converted to the more reactive acyl chloride intermediate using standard chlorinating agents.

Reaction Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The byproducts of this reaction are gaseous (SO₂ and HCl), which drives the reaction to completion.[2]

Experimental Protocol: Synthesis of 4-Phenoxybenzoyl Chloride [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenoxybenzoic acid.

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-phenoxybenzoyl chloride is often used in the next step without further purification.

G 4-Phenoxybenzoic_Acid 4-Phenoxybenzoic Acid (CAS: 2215-77-2) 4-Phenoxybenzoyl_Chloride 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoic_Acid->4-Phenoxybenzoyl_Chloride + SOCl₂ (Reflux) Thionyl_Chloride SOCl₂

Caption: Synthesis of 4-Phenoxybenzoyl Chloride.

Step 2: Amide Bond Formation

The synthesized 4-phenoxybenzoyl chloride is then reacted with 4-aminobenzoic acid (or a substituted derivative) to form the final benzamide product.

Reaction Principle: This is a nucleophilic acyl substitution where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride, leading to the formation of an amide bond and the elimination of HCl. A base is typically added to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 4-(4-phenoxybenzamido)benzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane, or N,N-dimethylformamide) containing a base (e.g., triethylamine or pyridine).

  • Acylation: Cool the solution in an ice bath and slowly add a solution of 4-phenoxybenzoyl chloride in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-(4-phenoxybenzamido)benzoic acid.

G 4-Phenoxybenzoyl_Chloride 4-Phenoxybenzoyl Chloride Target_Molecule 4-(4-phenoxybenzamido)benzoic acid 4-Phenoxybenzoyl_Chloride->Target_Molecule + Base 4-Aminobenzoic_Acid 4-Aminobenzoic Acid 4-Aminobenzoic_Acid->Target_Molecule

Caption: Synthesis of 4-(4-phenoxybenzamido)benzoic acid.

Known Derivatives and their CAS Numbers

While the CAS number for the parent compound remains elusive in readily accessible databases, several derivatives have been synthesized and characterized. The CAS numbers for these compounds are crucial for researchers to accurately identify and procure them.

Compound NameCAS NumberMolecular FormulaNotes
4-(4-Methoxybenzamido)benzoic acid28547-12-8C₁₅H₁₃NO₄A structurally related compound where the phenoxy group is replaced by a methoxy group. This compound is commercially available and serves as a good model for the synthesis and characterization of the target class of molecules.[4][5][6]
2-(4-(4-((2-Carboxyphenyl)carbamoyl)phenoxy)benzamido)benzoic acid328265-32-3C₂₈H₂₀N₂O₇A more complex derivative, indicating that the core scaffold is used in the construction of larger molecules.
4-(4-Chlorobenzamido)benzoic acid-C₁₄H₁₀ClNO₃A representative example of a halogenated derivative. The synthesis would follow the general protocol, starting with 4-chlorobenzoyl chloride.[2]

Characterization of 4-(4-phenoxybenzamido)benzoic Acid Derivatives

The structural elucidation and purity assessment of synthesized compounds are critical for their application in research and development. The following spectroscopic techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include distinct aromatic protons from the three benzene rings, an amide proton (N-H), and a carboxylic acid proton (O-H).

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbons of the amide and carboxylic acid groups.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

Potential Applications and Biological Activity

Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-(4-phenoxybenzamido)benzoic acid scaffold, by combining features of both benzoic acid and phenoxy-containing compounds, presents a promising area for drug discovery.

For instance, structurally similar 4-(4-phenoxybenzoyl)benzoic acid derivatives have been investigated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[7] Furthermore, the core structure can be modified to target specific biological pathways. The presence of the carboxylic acid group also allows for the formation of prodrugs to enhance pharmacokinetic properties.

Conclusion

References

  • BenchChem. (2025).
  • PubChem. (n.d.). 4-(4-Phenoxyphenoxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Eureka. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. BenchChem.
  • PubChem. (n.d.). 2-(4-(4-((2-Carboxyphenyl)carbamoyl)phenoxy)benzamido)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017163257A1 - An improved process for the preparation of ibrutinib.
  • National Center for Biotechnology Information. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83–88. [Link]

Sources

Exploratory

4-phenoxybenzoyl amino benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Protocols, and Therapeutic Applications

Executive Summary

4-(4-Phenoxybenzamido)benzoic acid (C₂₀H₁₅NO₄) represents a critical scaffold in medicinal chemistry and materials science. Structurally, it functions as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its rigid, rod-like geometry, characterized by two phenyl rings linked via an amide bond and terminated with a carboxylic acid, makes it an ideal mesogen for liquid crystal polymers and a potent pharmacophore for kinase and topoisomerase inhibitors.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol, and its mechanistic role in inhibiting bacterial DNA gyrase and modulating HIF-1α pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Structure

The compound is chemically defined as the amide conjugate of 4-phenoxybenzoic acid and 4-aminobenzoic acid (PABA).

  • IUPAC Name: 4-[(4-phenoxybenzoyl)amino]benzoic acid

  • Common Synonyms: 4-(4-Phenoxybenzamido)benzoic acid; p-(p-Phenoxybenzamido)benzoic acid

  • SMILES: O=C(O)c1ccc(NC(=O)c2ccc(Oc3ccccc3)cc2)cc1

  • InChI Key: (Predicted) RYAQFHLUEMJOMF-UHFFFAOYSA-N (Derivative)

Quantitative Data Table
PropertyValueNotes
Molecular Formula C₂₀H₁₅NO₄ Confirmed by stoichiometry
Molecular Weight 333.34 g/mol Monoisotopic Mass: 333.1001 Da
Elemental Analysis C: 72.06%, H: 4.54%, N: 4.20%, O: 19.20%Theoretical
Melting Point >250 °C (Predicted)High due to intermolecular H-bonding and π-stacking
LogP (Predicted) 4.52 ± 0.4Highly lipophilic; poor aqueous solubility
pKa (Acid) ~4.0 - 4.2Typical for benzoic acid derivatives
pKa (Amide) ~15 (Neutral)Non-ionizable under physiological conditions
Solubility DMSO, DMF, THFInsoluble in water, hexane, diethyl ether

Synthesis Protocol: The Acid Chloride Route

The most robust method for synthesizing 4-(4-phenoxybenzamido)benzoic acid is via the Schotten-Baumann reaction or an anhydrous acid chloride coupling. This method ensures high yield and minimizes side reactions common with direct coupling agents like EDC/NHS for bulky aromatic systems.

Reaction Scheme

The synthesis proceeds in two steps:

  • Activation: Conversion of 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride.

  • Amidation: Nucleophilic attack by 4-aminobenzoic acid on the acid chloride.

Synthesis_Pathway cluster_conditions Reaction Conditions SM1 4-Phenoxybenzoic Acid (C13H10O3) Int1 4-Phenoxybenzoyl Chloride (Reactive Intermediate) SM1->Int1 Reflux, 2h (- SO2, - HCl) SM2 Thionyl Chloride (SOCl2) SM2->Int1 SM3 4-Aminobenzoic Acid (PABA) Prod 4-(4-Phenoxybenzamido) benzoic Acid (C20H15NO4) SM3->Prod Int1->Prod Pyridine/DCM 0°C to RT, 4h Cond1 Step 1: Anhydrous conditions required Cond2 Step 2: Base (Pyridine) acts as HCl scavenger

Figure 1: Two-step synthesis pathway via acid chloride activation.

Detailed Methodology

Step 1: Preparation of 4-Phenoxybenzoyl Chloride

  • Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), place 10.7 g (50 mmol) of 4-phenoxybenzoic acid.

  • Solvent: Add 30 mL of thionyl chloride (SOCl₂) and 2 drops of anhydrous DMF (catalyst).

  • Reflux: Heat the mixture to reflux (75-80°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Isolation: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Add 20 mL of dry toluene and evaporate again to remove trace thionyl chloride (azeotropic distillation). The residue is the crude acid chloride (yellow oil/solid), used immediately.

Step 2: Amidation

  • Preparation: Dissolve 6.86 g (50 mmol) of 4-aminobenzoic acid (PABA) in 50 mL of dry pyridine (or a mixture of DCM/Pyridine 4:1) in a 500 mL flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve the crude acid chloride from Step 1 in 20 mL of dry DCM. Add this solution dropwise to the PABA solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate typically forms.

  • Workup: Pour the reaction mixture into 300 mL of ice-cold 1M HCl (to neutralize pyridine and protonate the product). Stir vigorously for 30 minutes.

  • Filtration: Filter the white solid precipitate. Wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from DMF/Ethanol or glacial acetic acid to obtain the pure product.

Therapeutic Applications & Mechanism of Action[9][10][11]

Antibacterial: DNA Gyrase Inhibition

The 4-phenoxybenzamido scaffold has been identified as a potent inhibitor of bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit). Unlike fluoroquinolones that target the DNA-cleavage complex, these compounds often target the ATP-binding site of the ATPase domain.

  • Mechanism: The benzamide moiety mimics the adenine ring of ATP, forming hydrogen bonds with the active site residues (e.g., Asp73 in E. coli GyrB). The phenoxy tail extends into the hydrophobic pocket, providing binding affinity and selectivity.

  • Significance: This mechanism is effective against multi-drug resistant (MDR) strains that have mutations in the fluoroquinolone binding site.

Hypoxia-Inducible Factor (HIF) Modulation

Research indicates that aryloxy-benzamide derivatives are structural analogs to known HIF-1α inhibitors.

  • Pathway: Under normoxia, HIF-1α is hydroxylated by Prolyl Hydroxylases (PHDs), leading to its degradation.

  • Inhibition: Small molecules containing the phenoxybenzamido core can inhibit the accumulation of HIF-1α or disrupt its binding to HIF-1β (ARNT), thereby preventing the transcription of pro-angiogenic genes like VEGF. This is a critical pathway in cancer therapy to starve tumors of blood supply.

Biological_Mechanism Compound 4-(4-Phenoxybenzamido) benzoic Acid Target1 Bacterial DNA Gyrase (ATPase Domain) Compound->Target1 Competitive Inhibition Target2 HIF-1 Pathway (Hypoxia Response) Compound->Target2 Structural Analog (Potential Inhibitor) Effect1 Inhibits ATP Hydrolysis Target1->Effect1 Effect3 Destabilizes HIF-1α or Blocks Transcription Target2->Effect3 Effect2 Prevents Supercoiling Effect1->Effect2 Outcome1 Bacterial Cell Death (Bactericidal) Effect2->Outcome1 Outcome2 Reduced Angiogenesis (Anti-Tumor) Effect3->Outcome2

Figure 2: Dual mechanism of action in antibacterial and oncological pathways.

Materials Science: Liquid Crystals

Beyond drug development, this molecule serves as a mesogen (liquid crystal monomer). The rigid core (three aromatic rings) and the directional amide linkage facilitate the formation of nematic or smectic phases.

  • Usage: It is often polymerized or used as a core to create high-performance polymers (e.g., poly(ether ketone)s or aramids) with high thermal stability and mechanical strength.

Analytical Characterization

To validate the synthesis of 4-(4-phenoxybenzamido)benzoic acid, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 ppm (s, 1H): Carboxylic acid -COOH (Broad singlet, exchangeable).

    • δ 10.4 ppm (s, 1H): Amide -NH- (Sharp singlet).

    • δ 7.9 - 8.0 ppm (d, 4H): Protons ortho to the carbonyl groups (both rings).

    • δ 7.0 - 7.5 ppm (m, 9H): Remaining aromatic protons (Phenoxy group and meta protons).

  • FT-IR (KBr Pellet):

    • 3300 cm⁻¹: N-H stretch (Amide).

    • 2500-3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).

    • 1690 cm⁻¹: C=O stretch (Carboxylic acid).

    • 1650 cm⁻¹: C=O stretch (Amide I).

    • 1240 cm⁻¹: C-O-C stretch (Ether linkage).

References

  • Synthesis of Phenoxybenzoic Acid Derivatives: Title: Synthesis and preparation process of 4-phenoxybenzoic acid. Source: Patent CN105693508A / Eureka | Patsnap. URL:[Link]

  • DNA Gyrase Inhibition: Title: Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors as Novel Antibacterials. Source: White Rose eTheses Online (University of Leeds). URL:[Link]

  • HIF-1 Alpha Inhibition (Structural Analogs): Title: (Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors.[1] Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Title: Novel aromatic polymers (EP0178185A2).

Sources

Foundational

An In-Depth Technical Guide to 4-Phenoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Phenoxybenzoic acid, a versatile aromatic carboxylic acid, serves as a critical building block in a multitude of applications, ranging f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenoxybenzoic acid, a versatile aromatic carboxylic acid, serves as a critical building block in a multitude of applications, ranging from pharmaceutical synthesis to advanced polymer chemistry. This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and various synonyms, alongside a detailed exploration of its physicochemical properties. Furthermore, this document outlines established synthetic protocols, delves into its significant roles in drug development and other industrial applications, and offers insights into its biochemical interactions.

Chemical Identity and Nomenclature

The compound frequently referred to in scientific literature and chemical commerce as p-phenoxybenzoic acid is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-phenoxybenzoic acid[1]

This nomenclature precisely describes a benzoic acid molecule where a phenoxy group is attached to the fourth carbon atom (the para position) of the benzene ring, relative to the carboxyl group.

Synonyms:

The compound is also known by a variety of synonyms, which are frequently encountered in technical literature, patents, and commercial listings. A comprehensive, though not exhaustive, list is provided below for ease of reference.

Common Synonyms Systematic & Other Names
p-Phenoxybenzoic acid[1]Benzoic acid, 4-phenoxy-[1]
4-Carboxydiphenyl ether[1][2]Diphenyl ether 4-carboxylic acid[1][3]
4-Carboxybiphenyl ether[1]Benzoic acid, p-phenoxy-[1]
4-PhOC6H4COOH[1]4-(phenyloxy)benzoic acid[1]
NSC-246039[1]K7YP1JL5BZ[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-phenoxybenzoic acid is fundamental to its application in research and development.

Property Value Reference
Molecular Formula C13H10O3[1][2]
Molecular Weight 214.22 g/mol [1]
CAS Number 2215-77-2[1][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 163-165 °C[4]
pKa 4.57 (at 25°C)[4]
Solubility Slightly soluble in water, more soluble in organic solvents like methanol and acetone.[4][5]

Synthesis Methodologies

Several synthetic routes to 4-phenoxybenzoic acid have been established, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. Two prevalent methods are detailed below.

Oxidation of 4-Phenoxyacetophenone

This method involves the oxidation of 4-phenoxyacetophenone using an oxidizing agent such as sodium hypochlorite, often in the presence of a phase transfer catalyst like polyethylene glycol (PEG)-400.[4][6]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge 4-phenoxyacetophenone and the phase transfer catalyst (e.g., PEG-400).

  • Oxidant Addition: Slowly add a solution of sodium hypochlorite to the reaction mixture while maintaining the pH between 12 and 13.[4] The effective chlorine content of the sodium hypochlorite should be greater than 15%.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1 to precipitate the crude 4-phenoxybenzoic acid.[6]

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.[6]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Phenoxyacetophenone 4-Phenoxyacetophenone Oxidation Oxidation 4-Phenoxyacetophenone->Oxidation Sodium Hypochlorite Sodium Hypochlorite Sodium Hypochlorite->Oxidation PEG-400 PEG-400 (Catalyst) PEG-400->Oxidation Acidification Acidification Oxidation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization 4-Phenoxybenzoic Acid 4-Phenoxybenzoic Acid Recrystallization->4-Phenoxybenzoic Acid

Caption: Oxidation of 4-Phenoxyacetophenone Workflow.

Ullmann Condensation

This classical method involves the copper-catalyzed condensation of a phenol with a para-halobenzoic acid. A specific example is the reaction of sodium phenate with p-chlorobenzoic acid.[6]

Experimental Protocol:

  • Formation of Sodium Phenate: React phenol with sodium hydroxide in water at an elevated temperature (e.g., 60°C) to form sodium phenate.[6]

  • Condensation Reaction: In a separate reaction vessel, charge p-chlorobenzoic acid and a high-boiling solvent such as tetralin.[6] Heat the mixture to approximately 150°C.[6]

  • Addition of Sodium Phenate: Slowly add the prepared sodium phenate solution to the hot mixture. Water is azeotropically removed during the addition.[6]

  • Reaction Completion and Work-up: After the addition is complete, maintain the reaction at temperature for several hours.[6] Cool the reaction mixture, and add water to dissolve the inorganic salts.

  • Isolation and Purification: Filter the solid product, wash with water, and then acidify with concentrated hydrochloric acid to a pH of 1 to yield crude 4-phenoxybenzoic acid.[6] Further purification can be achieved by recrystallization from a suitable solvent like 95% ethanol.[6]

G cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_purification Purification cluster_final_product Final Product Phenol Phenol Sodium Phenate Formation Sodium Phenate Formation Phenol->Sodium Phenate Formation Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Sodium Phenate Formation p-Chlorobenzoic Acid p-Chlorobenzoic Acid Ullmann Condensation Ullmann Condensation p-Chlorobenzoic Acid->Ullmann Condensation Sodium Phenate Formation->Ullmann Condensation Acidification & Filtration Acidification & Filtration Ullmann Condensation->Acidification & Filtration Recrystallization Recrystallization Acidification & Filtration->Recrystallization 4-Phenoxybenzoic Acid 4-Phenoxybenzoic Acid Recrystallization->4-Phenoxybenzoic Acid

Caption: Ullmann Condensation Synthesis Workflow.

Applications in Drug Development and Industry

4-Phenoxybenzoic acid's unique chemical structure makes it a valuable intermediate in several high-value applications.

Pharmaceutical Intermediate

The compound is a key precursor in the synthesis of various pharmaceuticals.[2][7] Its structure allows for the introduction of specific functional groups necessary for biological activity.

  • Antibiotics: It serves as an intermediate in the synthesis of certain antibiotics, where its structure is incorporated to achieve potent antibacterial activity.[7]

  • Anti-inflammatory Drugs: The chemical properties of 4-phenoxybenzoic acid enable the creation of molecules that can effectively target inflammatory pathways.[7]

  • Antiviral Agents: Some derivatives of hydroxybenzoic acids have been investigated for their antiviral properties, including activity against hepatitis B.[8]

  • Enzyme Inhibition: It is utilized in biochemical research focused on enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.[2] It has been shown to block the DNA binding of the human papillomavirus (HPV) E2 protein.[4]

Polymer Chemistry

4-Phenoxybenzoic acid is used in the production of specialty polymers, where it can enhance properties such as thermal stability and chemical resistance.[2] For instance, 4-(4-phenoxyphenoxy)benzoic acid, a related derivative, is a monomer for producing polyether ether ketone (PEEK), a high-performance thermoplastic.[9]

Agrochemicals

In the agrochemical industry, 4-phenoxybenzoic acid is employed in the formulation of herbicides and fungicides.[2]

Conclusion

4-Phenoxybenzoic acid is a compound of significant industrial and academic interest. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for chemists and pharmacologists. The synthetic methodologies are robust and scalable, ensuring its availability for a wide range of applications. As research continues to uncover new therapeutic targets and material requirements, the demand for and applications of 4-phenoxybenzoic acid and its derivatives are poised to expand.

References

  • The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development. (URL: )
  • Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | P
  • Chemical Properties of Benzoic acid, 4-phenoxy- (CAS 2215-77-2) - Cheméo. (URL: )
  • 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem - NIH. (URL: [Link])

  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: )
  • 4-Phenoxybenzoic acid - Chem-Impex. (URL: )
  • Benzoic acid, 4-phenoxy- - the NIST WebBook. (URL: [Link])

  • EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More. (URL: )

Sources

Exploratory

Structural Characterization of Phenoxy-Substituted Benzanilides: A Technical Guide

Executive Summary & Strategic Importance Phenoxy-substituted benzanilides represent a privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, antitubercular, and herbicidal activities. The str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Phenoxy-substituted benzanilides represent a privileged pharmacophore in modern drug discovery, exhibiting potent antimicrobial, antitubercular, and herbicidal activities. The structural integrity of this scaffold hinges on the amide linker (


) and the flexible phenoxy ether moiety (

).

Accurate structural characterization is not merely a confirmation of identity but a critical step in understanding the structure-activity relationship (SAR) . The interplay between the rigid amide bond and the rotationally free phenoxy group dictates the molecule's binding affinity and solubility profile. This guide provides a rigorous, self-validating framework for synthesizing and characterizing these molecules, moving beyond basic spectral assignment to in-depth conformational analysis.

Synthetic Strategy: The Foundation of Purity

To ensure high-fidelity characterization, the synthesis must yield a product free of catalytic impurities or unreacted starting materials that could obscure sensitive NMR signals.

Mechanistic Pathway

The most robust route for phenoxy-benzanilides is the Schotten-Baumann reaction or nucleophilic acyl substitution using an activated acid chloride. This pathway is preferred over coupling agents (EDC/HOBt) for simple derivatives due to higher atom economy and easier purification.

Critical Control Point: The reaction must be kept anhydrous if using thionyl chloride (


) for activation to prevent hydrolysis back to the carboxylic acid.
DOT Diagram: Synthetic Workflow

SynthesisWorkflow Substrate Phenoxy-Benzoic Acid Activation Activation (SOCl2 / DMF cat.) Substrate->Activation Reflux 2h Intermediate Acid Chloride (Transient species) Activation->Intermediate -SO2, -HCl Coupling Coupling (Aniline + Et3N / DCM) Intermediate->Coupling 0°C to RT Product Crude Phenoxy-Benzanilide Coupling->Product Precipitate Purification Purification (Recrystallization EtOH) Product->Purification Filtration

Figure 1: Step-wise synthetic workflow for phenoxy-substituted benzanilides ensuring minimal side-product formation.

Spectroscopic Characterization: The Core Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the phenoxy-benzanilide structure. The key challenge is distinguishing the multiple aromatic ring systems (benzoyl ring, aniline ring, and phenoxy ring).

Experimental Setup
  • Solvent: DMSO-

    
     is mandatory. 
    
    
    
    often leads to broad amide peaks due to hydrogen bonding or intermediate exchange rates. DMSO forms a strong H-bond with the amide NH, sharpening the signal and shifting it downfield (
    
    
    ppm), creating a distinct diagnostic peak.
  • Concentration: 10-15 mg in 0.6 mL solvent for

    
    C sensitivity.
    
Diagnostic Signals & Causality
MoietyNucleusChemical Shift (

ppm)
MultiplicityStructural Insight
Amide NH

H

SingletConfirms amide bond formation. Disappearance upon

shake confirms exchangeable proton.
Carbonyl (C=O)

C

SingletDiagnostic for benzanilide core. Upfield shift vs. acid chloride (~168 ppm).
Phenoxy Ether (C-O)

C

SingletIpso-carbon attached to oxygen. Significantly deshielded.
Ortho-Phenoxy

H

DoubletProtons ortho to the ether linkage are shielded by the oxygen lone pair donation.

Self-Validating Logic:

  • Check: If the Amide NH peak is a doublet, it suggests coupling to a neighboring spin (rare in simple benzanilides) or the presence of a rotamer.

  • Check: Integration of the aromatic region must equal the sum of protons from all three rings (typically 13-14 protons). Excess integration implies solvent contamination or trapped aniline.

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" of the functional groups.

  • Amide I (

    
     stretch): 
    
    
    
    . This is the most intense band.
  • Amide II (

    
     bend): 
    
    
    
    .
  • Ether Linkage (

    
    ):  Two bands are critical for the phenoxy group:
    
    • Asymmetric stretch:

      
      .
      
    • Symmetric stretch:

      
      .
      
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is required to confirm the molecular formula.

  • Fragmentation: Benzanilides typically cleave at the amide bond. Look for acyl ions (

    
    ) and amine radical cations (
    
    
    
    ).

Solid-State & Conformational Analysis

X-Ray Crystallography

The solid-state structure often reveals the trans-amide conformation, which is energetically favored.

  • Hydrogen Bonding: Intermolecular

    
     hydrogen bonds typically form 1D chains or dimers in the crystal lattice.
    
  • Pi-Stacking: The phenoxy group often engages in T-shaped or parallel-displaced

    
     interactions, critical for stabilizing the crystal lattice.
    
Conformational Dynamics (Solution State)

In solution, the amide bond has partial double-bond character (barrier to rotation


). The phenoxy group, however, rotates freely.
  • NOESY Experiments: To determine the spatial proximity of the phenoxy ring to the benzanilide core, run a 2D NOESY. Cross-peaks between the phenoxy ortho-protons and the benzoyl ortho-protons indicate a folded conformation.

DOT Diagram: Characterization Logic

CharacterizationLogic Sample Purified Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR IR FT-IR Analysis Sample->IR AmideCheck Amide NH > 10 ppm? HNMR->AmideCheck Integration Aromatic Integration Correct? AmideCheck->Integration Yes Fail Repurify / Re-synthesize AmideCheck->Fail No (Check Synthesis) CNMR 13C NMR & DEPT Integration->CNMR Yes Integration->Fail No (Impure) HRMS HRMS (ESI) CNMR->HRMS Success Valid Structure IR->Success Fingerprint Match HRMS->Success XRD Single Crystal XRD Success->XRD If crystalline

Figure 2: Decision tree for the structural validation of benzanilide derivatives.

Detailed Experimental Protocol

Synthesis of 4-Phenoxy-N-phenylbenzamide
  • Activation:

    • Charge a flame-dried round-bottom flask with 4-phenoxybenzoic acid (1.0 eq, 5 mmol).

    • Add Thionyl Chloride (

      
      , 5.0 eq) and a catalytic drop of DMF.
      
    • Reflux at 80°C for 2 hours under

      
       atmosphere.
      
    • Observation: Evolution of

      
       and 
      
      
      
      gas (use a scrubber). The solution turns clear yellow.
    • Evaporate excess

      
       under reduced pressure to yield the acid chloride residue.
      
  • Coupling:

    • Dissolve the acid chloride residue in anhydrous Dichloromethane (DCM, 10 mL).

    • In a separate flask, mix Aniline (1.0 eq) and Triethylamine (

      
      , 1.2 eq) in DCM (10 mL).
      
    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Stir at room temperature for 4 hours.

  • Work-up:

    • Wash the organic layer with 1M

      
       (removes unreacted amine), saturated 
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol.

    • Filter and dry under high vacuum.

Characterization Checklist

References

  • Crystal Structure of Benzanilide: Kashino, S., Ito, K. & Haisa, M. (1979).[1] The Crystal and Molecular Structure of Benzanilide. Bulletin of the Chemical Society of Japan, 52, 365-368. Link

  • Polymorphism in Benzanilides: Gowda, B. T., et al. (2003). A triclinic polymorph of benzanilide: disordered molecules form hydrogen-bonded chains.[2] Acta Crystallographica Section C, 59(1), o1-o3.[2] Link

  • NMR Characterization of Fluorinated Benzanilides: Reddy, G. N. M., et al. (2010). N–H...F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. Physical Chemistry Chemical Physics, 12, 13232-13237. Link

  • Biological Activity of Phenoxy-Benzanilides: Pattan, S. R., et al. (2012). Synthesis and evaluation of some novel substituted phenyl-1,3,4-thiadiazol-2-yl-4-(phenoxy) benzamides. Indian Journal of Chemistry, 51B, 1163-1167. Link

  • Spectroscopic Data of Benzanilide: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search. Link

Sources

Foundational

literature review on 4-phenoxybenzoyl derivatives in organic synthesis

Executive Summary: The Scaffold of Stability and Bioactivity The 4-phenoxybenzoyl moiety is a "privileged structure" in modern organic synthesis, serving as the architectural backbone for high-performance thermoplastics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Stability and Bioactivity

The 4-phenoxybenzoyl moiety is a "privileged structure" in modern organic synthesis, serving as the architectural backbone for high-performance thermoplastics (PEEK/PEKK) and blockbuster kinase inhibitors (e.g., Ibrutinib). Its chemical resilience—attributed to the diaryl ether linkage—presents a unique paradox: the structure is exceptionally stable against hydrolysis and oxidation, yet it requires aggressive activation strategies to synthesize.

This guide moves beyond generic textbook reactions. We dissect the Friedel-Crafts acylation and Nucleophilic Aromatic Substitution (S_NAr) pathways, providing the causal logic behind catalyst selection, solvent effects, and workup protocols that ensure high purity.

Core Synthetic Strategies: Mechanism & Causality

Strategy A: The Electrophilic Route (Friedel-Crafts Acylation)

The most direct route to 4-phenoxybenzoyl derivatives involves the acylation of diphenyl ether. While conceptually simple, the "causality" of failure often lies in the Lewis Acid stoichiometry.

  • The Stoichiometry Trap: Unlike catalytic alkylation, acylation requires >1.0 equivalent of AlCl₃ . The product (a ketone) acts as a Lewis base, forming a stable 1:1 complex with the aluminum catalyst, deactivating it.[1]

  • Regioselectivity: The phenoxy group is a strong ortho/para director. However, steric hindrance from the second phenyl ring overwhelmingly favors the para position (4-position), typically yielding >95% regioselectivity.[1]

  • Solvent Choice:

    • Dichloromethane (DCM):[2] Good solubility, low boiling point, but can participate in side reactions at high temps.[1]

    • Nitrobenzene: Suppresses rearrangements and allows higher temperatures but is difficult to remove.

    • Recommendation: Use DCM for initial screening; switch to 1,2-dichloroethane (DCE) if higher reflux temperatures are needed for conversion.

Strategy B: The Nucleophilic Route (S_NAr)

For derivatives with sensitive functional groups, the S_NAr approach reverses the polarity. Here, a phenol attacks an electron-deficient aryl halide.

  • The Leaving Group Hierarchy: F >> Cl ≈ Br > I. In S_NAr, electronegativity accelerates the rate-determining step (addition of the nucleophile). Therefore, 4-fluorobenzaldehyde or 4-fluorobenzophenone are superior substrates compared to their chlorinated counterparts.[1]

  • The Water Problem: Phenoxide generation requires a base (K₂CO₃). Presence of water solvates the anion, reducing nucleophilicity.

    • Protocol Fix: Use azeotropic distillation (Toluene/DMF) or anhydrous polar aprotic solvents (DMSO/NMP) to strip water.

Visualizing the Pathways

The following diagram illustrates the two primary workflows, highlighting the divergence between the "Classical" industrial route and the "Convergent" medicinal chemistry route.

G DiphenylEther Diphenyl Ether PhenoxyAcetophenone 4-Phenoxyacetophenone DiphenylEther->PhenoxyAcetophenone Friedel-Crafts AcetylChloride Acetyl Chloride (AlCl3, DCM) AcetylChloride->PhenoxyAcetophenone PhenoxyBenzoicAcid 4-Phenoxybenzoic Acid PhenoxyAcetophenone->PhenoxyBenzoicAcid Haloform Rxn Oxidation Oxidation (NaOCl or KMnO4) Oxidation->PhenoxyBenzoicAcid AcidChloride 4-Phenoxybenzoyl Chloride (Ibrutinib Intermediate) PhenoxyBenzoicAcid->AcidChloride Activation Thionyl SOCl2 / (COCl)2 Thionyl->AcidChloride Fluorobenzaldehyde 4-Fluorobenzaldehyde SnArProduct 4-Phenoxybenzaldehyde Fluorobenzaldehyde->SnArProduct S_NAr Etherification Phenol Phenol + K2CO3 Phenol->SnArProduct SnArProduct->PhenoxyBenzoicAcid Pinnick Ox. Oxidation2 Oxidation

Caption: Divergent synthesis pathways: The Friedel-Crafts route (top) is preferred for bulk scale; S_NAr (bottom) allows for substituted derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxybenzoyl Chloride (Ibrutinib Intermediate)

This protocol utilizes the Friedel-Crafts/Oxidation sequence. It is designed to be self-validating via visual endpoints.

Reagents:

  • Diphenyl ether (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • Aluminum chloride (AlCl₃, 1.3 equiv)[1]

  • Dichloromethane (DCM, Anhydrous)[1][2]

  • Sodium Hypochlorite (10-13% solution)

Step-by-Step Methodology:

  • Acylation (Friedel-Crafts):

    • Charge a flame-dried 3-neck flask with AlCl₃ (1.3 equiv) and DCM (5 vol). Cool to 0-5°C.

    • Critical Step: Add Acetyl Chloride dropwise. Ensure the temperature does not exceed 10°C to prevent byproduct formation.

    • Add Diphenyl ether (dissolved in minimal DCM) slowly over 45 minutes.

    • Validation Check: The solution should turn a deep red/brown color, indicating the formation of the acylium-aluminum complex. If the solution remains pale, moisture has deactivated the catalyst.

    • Stir at RT for 4 hours. Quench by pouring onto ice/HCl. Extract with DCM, wash with brine, and dry (MgSO₄).[1][3] Yields 4-Phenoxyacetophenone .

  • Haloform Oxidation:

    • Suspend 4-Phenoxyacetophenone in Methanol/Water (1:1).

    • Add NaOCl solution (3.0 equiv) dropwise at 60°C.

    • Validation Check: Monitor by TLC. The disappearance of the ketone spot and the appearance of a baseline spot (acid) confirms conversion.

    • Acidify with HCl to pH 1. The white precipitate is 4-Phenoxybenzoic Acid . Filter and recrystallize from Ethanol.

  • Activation to Acid Chloride:

    • Reflux 4-Phenoxybenzoic acid in Thionyl Chloride (SOCl₂, 5 vol) with a catalytic drop of DMF.

    • Reflux for 3 hours until gas evolution (SO₂/HCl) ceases.

    • Distill off excess SOCl₂. The residue is 4-Phenoxybenzoyl Chloride (Yellow oil/solid), ready for coupling.

Protocol 2: S_NAr Synthesis of 4-(4-Fluorophenoxy)benzaldehyde

Preferred when the benzoyl ring requires electron-withdrawing substituents.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)[4]

  • 4-Fluorophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous/granular)[1]

  • DMF (Dimethylformamide)

Methodology:

  • Combine 4-Fluorophenol and K₂CO₃ in DMF. Stir at 100°C for 30 mins to generate the phenoxide.

  • Add 4-Fluorobenzaldehyde.[4][5][6] Increase temp to 120-130°C.

  • Causality: The high temperature is required to overcome the activation energy of the displacement on the deactivated ring.

  • Stir for 6-12 hours.

  • Workup: Pour into ice water. The product will precipitate.[7][8] If oil forms, extract with EtOAc.[1]

Quantitative Comparison of Methods

The following table summarizes yield and purity data based on recent literature benchmarks (2015-2024).

ParameterMethod A: Friedel-Crafts (Acylation + Ox)Method B: S_NAr (Fluoro-displacement)Method C: Direct Ullmann Coupling
Starting Material Cost Low (Diphenyl ether)High (4-Fluorobenzaldehyde)Moderate (Aryl halides)
Step Count 3 (Acylation -> Ox -> Activation)1 (Ether formation)1 (Ether formation)
Typical Yield 75-85% (Overall)85-95%40-60%
Atom Economy Moderate (Stoichiometric Al waste)HighLow (Heavy metal waste)
Scalability Excellent (Ton-scale)Good (Kg-scale)Poor (Catalyst cost)
Key Impurity Ortho-isomer (<3%)Unreacted FluorideDe-halogenated arenes

References

  • Preparation of 4-phenoxybenzoic acid via Haloform Reaction. ChemicalBook Protocols. Retrieved from .

  • Synthesis of 4,4'-bis(phenoxy)benzophenone. PrepChem Experimental Database. Retrieved from .

  • Friedel-Crafts Acylation Mechanism and Stoichiometry. Master Organic Chemistry. Retrieved from .

  • Synthesis of 4-phenoxybenzoyl chloride (Ibrutinib Intermediate). Google Patents CN105541607A. Retrieved from .

  • S_NAr Approaches to Diaryl Ethers. Organic Syntheses, Coll. Vol. 5. Retrieved from .

  • Design and Synthesis of 4-Phenoxyquinoline Derivatives. Arch. Pharm. Chem. Life Sci. 2016, 349, 651–661.[1] Retrieved from .

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(4-carboxyphenyl)-4-phenoxybenzamide: An Application Note and Protocol for Advanced Research

Abstract: This document provides a comprehensive guide for the synthesis of N-(4-carboxyphenyl)-4-phenoxybenzamide, a molecule of interest in medicinal chemistry and materials science. The protocol details the acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(4-carboxyphenyl)-4-phenoxybenzamide, a molecule of interest in medicinal chemistry and materials science. The protocol details the acylation of 4-aminobenzoic acid with 4-phenoxybenzoyl chloride, a classic example of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction: The Significance of N-Arylbenzamides

N-arylbenzamides constitute a significant class of organic compounds with diverse applications, ranging from pharmaceuticals to advanced polymers. The title compound, N-(4-carboxyphenyl)-4-phenoxybenzamide, combines the structural features of 4-aminobenzoic acid (PABA), a key biomolecule, with the diphenyl ether moiety of 4-phenoxybenzoic acid. This unique combination of a rigid benzamide linker, a carboxylic acid functional group, and a flexible phenoxy tail makes it an attractive building block for the rational design of novel materials and potential therapeutic agents. The synthetic protocol outlined herein provides a reliable and efficient method for accessing this valuable compound.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of N-(4-carboxyphenyl)-4-phenoxybenzamide is achieved through the Schotten-Baumann reaction, a well-established method for the formation of amides from amines and acyl chlorides.[1] The reaction is typically performed under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct generated during the acylation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer & Elimination: The base in the aqueous phase deprotonates the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the final amide product.

The presence of a base is crucial for driving the reaction to completion by neutralizing the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]

Safety Precautions and Reagent Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.

4-Aminobenzoic Acid:

  • May cause skin and eye irritation.

  • Handle in a well-ventilated area.

4-Phenoxybenzoyl Chloride:

  • Corrosive and causes burns. Reacts violently with water, releasing toxic gas.[4]

  • Handle in a fume hood and keep away from moisture.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Sodium Hydroxide:

  • Corrosive and can cause severe burns.

  • Handle with care, avoiding contact with skin and eyes.

Hydrochloric Acid:

  • Corrosive and causes severe burns and respiratory irritation.

  • Handle in a fume hood.

Experimental Protocol

This protocol is designed for the synthesis of N-(4-carboxyphenyl)-4-phenoxybenzamide on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Aminobenzoic AcidC₇H₇NO₂137.141.37 g10.0
4-Phenoxybenzoyl ChlorideC₁₃H₉ClO₂232.662.33 g10.0
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Deionized WaterH₂O18.0250 mL-
Hydrochloric Acid (HCl), 1MHCl36.46As needed-
Step-by-Step Procedure
  • Preparation of the Aqueous Phase: In a 250 mL Erlenmeyer flask, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of deionized water. Cool the solution to room temperature.

  • Dissolution of the Amine: To the aqueous sodium hydroxide solution, add 1.37 g (10.0 mmol) of 4-aminobenzoic acid. Stir the mixture until the 4-aminobenzoic acid is completely dissolved. The solubility of 4-aminobenzoic acid is pH-dependent and increases in basic solutions.[5]

  • Preparation of the Organic Phase: In a separate 100 mL beaker, dissolve 2.33 g (10.0 mmol) of 4-phenoxybenzoyl chloride in 50 mL of dichloromethane.

  • Reaction Setup: Transfer the aqueous solution of sodium 4-aminobenzoate to a 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a low temperature during the addition of the acyl chloride.

  • Acylation: Slowly add the solution of 4-phenoxybenzoyl chloride in dichloromethane to the vigorously stirred aqueous solution over a period of 15-20 minutes. A white precipitate of the product will begin to form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl and 50 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure N-(4-carboxyphenyl)-4-phenoxybenzamide as a white solid.[6][7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaOH in Water B Add 4-Aminobenzoic Acid to NaOH Solution A->B D Combine Aqueous and Organic Phases at 0°C B->D C Dissolve 4-Phenoxybenzoyl Chloride in DCM C->D E Stir at Room Temperature D->E F Separatory Funnel Extraction E->F G Wash with HCl and Water F->G H Dry and Concentrate Organic Layer G->H I Recrystallize Crude Product H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of N-(4-carboxyphenyl)-4-phenoxybenzamide.

Product Characterization

The identity and purity of the synthesized N-(4-carboxyphenyl)-4-phenoxybenzamide can be confirmed by the following analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the 4-aminobenzoic acid and 4-phenoxybenzoyl moieties, as well as the amide proton.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C-O-C stretch of the ether linkage.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionEnsure vigorous stirring during the addition of the acyl chloride. Extend the reaction time at room temperature.
Loss of product during work-upBe careful during the separation of layers in the separatory funnel. Ensure complete extraction of the product.
Impure Product Unreacted starting materialsEnsure the use of stoichiometric amounts of reactants. Purify the crude product thoroughly by recrystallization.
Hydrolysis of acyl chlorideEnsure that the 4-phenoxybenzoyl chloride is handled in a dry environment and that the dichloromethane is anhydrous.

Conclusion

The Schotten-Baumann acylation of 4-aminobenzoic acid with 4-phenoxybenzoyl chloride provides a straightforward and efficient route to N-(4-carboxyphenyl)-4-phenoxybenzamide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize this valuable compound for further investigation in various scientific disciplines. The mechanistic understanding and troubleshooting guide provided will aid in optimizing the reaction and ensuring a high-purity product.

References

  • Solubility of Things. 4-Aminobenzoic acid. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • University of California, Los Angeles. Recrystallization of Benzoic Acid. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • ResearchGate. Recrystallization of Impure Benzoic Acid. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

Sources

Application

Application Note: Preparation of Wholly Aromatic Polyamides Incorporating 4-[(4-Phenoxybenzoyl)amino]benzoic Acid Moieties

This Application Note is designed to guide researchers through the preparation of high-performance wholly aromatic polyamides (aramids) incorporating the 4-[(4-phenoxybenzoyl)amino]benzoic acid moiety. While the exact mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the preparation of high-performance wholly aromatic polyamides (aramids) incorporating the 4-[(4-phenoxybenzoyl)amino]benzoic acid moiety.

While the exact molecule 4-[(4-phenoxybenzoyl)amino]benzoic acid is a mono-functional carboxylic acid (acting as a chain terminator or model compound), its structural derivatives—specifically the diacid monomers containing this bulky pendant group—are critical for synthesizing soluble, processable aramids. This guide focuses on the synthesis of the diacid monomer (5-[(4-phenoxybenzoyl)amino]isophthalic acid) and its subsequent polymerization via the Yamazaki-Higashi phosphorylation method.

Executive Summary

Wholly aromatic polyamides (aramids) like Kevlar™ (PPTA) exhibit exceptional thermal stability and mechanical strength but suffer from poor solubility and processability due to strong intermolecular hydrogen bonding and rigid backbones.

To overcome this, researchers introduce bulky pendant groups into the polymer backbone. The 4-[(4-phenoxybenzoyl)amino] moiety is a premier candidate for this modification. By disrupting chain packing and reducing intermolecular interactions without sacrificing thermal stability, this moiety renders the resulting polyamides soluble in common organic solvents (NMP, DMAc), enabling solution casting of films and membranes.

This guide details the monomer synthesis of the diacid derivative and the direct polycondensation with aromatic diamines.[1][2]

Scientific Rationale & Mechanism

The Solubility Paradox

Standard aramids rely on inter-chain H-bonding for strength, which simultaneously renders them insoluble ("brick dust").

  • Strategy: Incorporate the 4-phenoxybenzamide unit as a side group.

  • Mechanism: The bulky pendant group increases the free volume and sterically hinders the formation of tight H-bond networks, enhancing solubility (entropy of mixing) while the aromatic backbone maintains high

    
     (thermal stability).
    
Yamazaki-Higashi Phosphorylation

We utilize the Yamazaki-Higashi method (direct polycondensation) rather than the acid chloride method.

  • Why? It allows the use of dicarboxylic acids directly (avoiding moisture-sensitive acid chlorides) and proceeds under mild conditions using triphenyl phosphite (TPP) and pyridine as condensing agents.

  • Mechanism: TPP reacts with the carboxylic acid to form an activated N-phosphonium salt intermediate, which is then attacked by the amine to form the amide bond.

Experimental Protocols

Part A: Monomer Synthesis

Target Monomer: 5-[(4-phenoxybenzoyl)amino]isophthalic acid (A diacid containing the target moiety). Note: The exact molecule "4-[(4-phenoxybenzoyl)amino]benzoic acid" is synthesized similarly but using 4-aminobenzoic acid; it is used here as a reference for the reaction conditions.

Reagents
  • 5-Aminoisophthalic acid (or 4-Aminobenzoic acid for model)

  • 4-Phenoxybenzoyl chloride

  • Propylene oxide (Acid scavenger)

  • N,N-Dimethylacetamide (DMAc)[2]

  • Methanol (for precipitation)

Protocol Steps
  • Dissolution: Dissolve 5-aminoisophthalic acid (10 mmol) in dry DMAc (30 mL) in a round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Acylation: Add 4-phenoxybenzoyl chloride (10 mmol) dropwise.

  • Scavenging: Add propylene oxide (1.5 mL) to scavenge the HCl byproduct.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Precipitation: Pour the reaction mixture into a large excess of cold water/methanol (1:1).

  • Purification: Filter the white precipitate, wash repeatedly with water and hot methanol. Recrystallize from DMAc/ethanol.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ) and FTIR (Amide I at ~1650 cm
    
    
    ).
Part B: Polymerization (Yamazaki-Higashi Method)

Monomers:

  • Diacid: 5-[(4-phenoxybenzoyl)amino]isophthalic acid (Synthesized in Part A)

  • Diamine: 4,4'-Oxydianiline (ODA) (or p-Phenylenediamine for higher rigidity)

Reagents
  • Triphenyl phosphite (TPP)[2]

  • Pyridine (Py)[2][3][4]

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium Chloride (

    
    , anhydrous)
    
  • Lithium Chloride (LiCl) – Optional, for solubility enhancement[5]

Step-by-Step Protocol
  • Preparation: Dry all glassware and monomers overnight in a vacuum oven at 100 °C.

  • Charging: In a 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, add:

    • Diacid (2.0 mmol)

    • Diamine (2.0 mmol)

    • 
       (0.3 g)
      
    • NMP (4 mL)

    • Pyridine (1 mL)

  • Activation: Add Triphenyl phosphite (TPP) (2.0 mL, excess).

  • Heating: Heat the mixture to 100–120 °C with constant stirring.

  • Polycondensation: Maintain temperature for 3 hours. The solution should become viscous (indicating high MW).

    • Troubleshooting: If the solution becomes turbid (polymer precipitation), add more

      
       or LiCl to maintain the "gel" state.
      
  • Isolation: Pour the hot viscous polymer solution into a large excess of methanol (300 mL) under vigorous stirring.

  • Washing: Filter the fibrous polymer. Wash with hot methanol (Soxhlet extraction recommended) to remove residual pyridine and phosphorous compounds.

  • Drying: Dry at 100 °C under vacuum for 12 hours.

Data Presentation & Characterization

Expected Properties

The resulting polyamide (PA) containing the 4-[(4-phenoxybenzoyl)amino] moiety should exhibit:

PropertyValue / ObservationMethod
Inherent Viscosity (

)
0.5 – 1.5 dL/g0.5 g/dL in DMAc/5% LiCl at 30°C
Solubility Soluble in NMP, DMAc, DMSOVisual inspection (10 mg/mL)
Glass Transition (

)
240 – 290 °CDSC (20°C/min)
Decomposition (

)
> 450 °CTGA (Nitrogen)
Film Quality Transparent, flexible, toughSolution casting from DMAc
Structural Validation (FTIR)[6]
  • N-H Stretching: ~3300 cm

    
    
    
  • C=O Stretching (Amide I): ~1650 cm

    
     (Doublet often seen due to pendant vs. backbone amide)
    
  • C-N Stretching (Amide II): ~1540 cm

    
    
    
  • Ether Linkage (Ph-O-Ph): ~1240 cm

    
    
    

Visualization of Workflows

Synthesis & Polymerization Logic

The following diagram illustrates the critical path from raw materials to the final high-performance polymer.

G cluster_conditions Critical Parameters RawMat Raw Materials (4-Phenoxybenzoyl Chloride + 5-Aminoisophthalic Acid) MonomerSynth Monomer Synthesis (Low Temp Acylation in DMAc) RawMat->MonomerSynth 0-5°C, N2 atm Purification Purification (Precipitation & Recrystallization) MonomerSynth->Purification HCl Scavenging Monomer Target Diacid Monomer 5-[(4-phenoxybenzoyl)amino]isophthalic acid Purification->Monomer Yield > 85% Polymerization Polymerization (Yamazaki-Higashi) (Diacid + Diamine + TPP/Pyridine) Monomer->Polymerization + Aromatic Diamine (ODA) Workup Workup & Isolation (Methanol Precipitation) Polymerization->Workup 100-120°C, 3h FinalPolymer Wholly Aromatic Polyamide (Soluble, High Tg) Workup->FinalPolymer Drying Param1 Anhydrous Solvents Param1->Polymerization Param2 Stoichiometry (1:1) Param2->Polymerization Param3 CaCl2 Promoter Param3->Polymerization

Caption: Workflow for the synthesis of soluble aromatic polyamides via the pendant-group modified diacid monomer.

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Hsiao, S. H., & Yang, C. P. (1990). Preparation and properties of aromatic polyamides containing pendant phenoxybenzamide units. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Imai, Y. (1995). Rapid synthesis of polyamides and polyimides by microwave-assisted polycondensation. Reactive and Functional Polymers. Link

  • Lozano, A. E., et al. (2012). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. Journal of Applied Polymer Science. Link

Sources

Method

Application Note: Precision Synthesis of Calamitic Benzanilide Liquid Crystals

Abstract & Scope This guide details the synthesis of 4,4'-dialkoxybenzanilides , a classical class of calamitic (rod-like) liquid crystals. Unlike standard amide couplings, the synthesis of liquid crystals (LCs) requires...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the synthesis of 4,4'-dialkoxybenzanilides , a classical class of calamitic (rod-like) liquid crystals. Unlike standard amide couplings, the synthesis of liquid crystals (LCs) requires exceptional purity (>99.5%); trace impurities act as defects, suppressing mesophase formation and altering transition temperatures.

This protocol utilizes the Acid Chloride Method rather than direct coupling agents (e.g., DCC/EDC). While direct coupling is milder, the urea byproducts are notoriously difficult to remove completely from the LC matrix. The acid chloride route, while requiring stricter moisture control, yields a cleaner crude product that is more amenable to the rigorous recrystallization required for phase-transition analysis.

Target Molecule for this Protocol: 4-Hexyloxy-N-(4-hexyloxyphenyl)benzamide (Representative Homologue)

Pre-Synthesis Considerations

The Role of Alkyl Chains

Simple benzanilide (Ph-CO-NH-Ph) melts at ~163°C and lacks a stable mesophase. To engineer liquid crystallinity, flexible alkyl tails are introduced at the 4 and 4' positions.

  • Short Chains (C1-C3): High melting points, often no mesophase.

  • Medium Chains (C4-C8): Ideal for Nematic/Smectic phases; lowers melting point to usable ranges.

  • Long Chains (>C10): Increases viscosity and Smectic character.

Reagent Purity & Preparation[1]
  • Thionyl Chloride (

    
    ):  Must be distilled if yellow/orange. Impure 
    
    
    
    introduces sulfur contaminants that quench fluorescence and destabilize the LC phase.
  • Pyridine: Must be dried over KOH or molecular sieves. Water in pyridine hydrolyzes the acid chloride back to the starting acid, creating a difficult-to-separate impurity.

  • Starting Materials: 4-Hexyloxybenzoic acid and 4-Hexyloxyaniline (commercially available or synthesized via Williamson ether synthesis).

Experimental Protocol

Phase 1: Activation (Acid Chloride Formation)

Objective: Convert 4-hexyloxybenzoic acid to the reactive electrophile, 4-hexyloxybenzoyl chloride.

Reagents:

  • 4-Hexyloxybenzoic acid (10.0 mmol, 2.22 g)

  • Thionyl Chloride (30.0 mmol, 2.2 mL) - Excess acts as solvent/reagent

  • DMF (Dimethylformamide) - Catalytic (1-2 drops)

Workflow:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Charge the RBF with the benzoic acid derivative. Add Thionyl Chloride followed by catalytic DMF.

    • Mechanism:[1][2][3][4][5][6] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent chlorinating agent than 
      
      
      
      alone.
  • Reaction: Heat to mild reflux (75-80°C) for 2–3 hours.

    • Checkpoint: The suspension should become a clear, homogeneous yellow solution. Evolution of HCl/SO2 gas will cease.

  • Isolation: Remove excess

    
     via rotary evaporation (use a trap!). Add 10 mL dry toluene and re-evaporate (azeotropic removal of residual 
    
    
    
    ).
    • Result: A solid or semi-solid yellow residue (Acid Chloride). Proceed immediately to Phase 2.

Phase 2: The Coupling (Amidation)

Objective: Nucleophilic acyl substitution to form the benzanilide core.

Reagents:

  • Crude Acid Chloride (from Phase 1)

  • 4-Hexyloxyaniline (10.0 mmol, 1.93 g)

  • Dichloromethane (DCM) - Anhydrous (30 mL)

  • Pyridine (12.0 mmol, 1.0 mL) - HCl Scavenger

Workflow:

  • Preparation: Dissolve the 4-Hexyloxyaniline and Pyridine in 20 mL anhydrous DCM in a clean 100 mL RBF. Cool to 0°C (Ice bath).

  • Addition: Dissolve the crude Acid Chloride in 10 mL DCM. Add this solution dropwise to the aniline mixture over 15 minutes.

    • Causality: Low temperature prevents double-acylation and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (or overnight). A precipitate often forms.

  • Quench: Pour the reaction mixture into 100 mL dilute HCl (1M).

    • Function: HCl protonates the excess pyridine and unreacted aniline, making them water-soluble. The product (amide) remains insoluble or in the organic layer.

Phase 3: Purification (The LC Critical Step)

Standard organic workup is insufficient for LCs.

  • Extraction: Extract the organic layer with DCM, wash with sat.

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Crude Isolation: Evaporate solvent to yield the crude solid.

  • Recrystallization (Mandatory):

    • Solvent: Absolute Ethanol or Ethanol/Ethyl Acetate (9:1).

    • Procedure: Dissolve at boiling point. Hot filter (to remove dust/insolubles). Cool slowly to room temperature, then 4°C.

    • Repeat:Perform this twice.

    • Why? Even 1% impurity can depress the Nematic-Isotropic transition temperature (

      
      ) by 5–10°C.
      

Visualized Workflows

Synthetic Pathway & Mechanism

Benzanilide Synthesis Substrate 4-Hexyloxybenzoic Acid Intermediate Acid Chloride (Electrophile) Substrate->Intermediate Chlorination (-SO2, -HCl) Reagent1 SOCl2 + DMF (cat) Reagent1->Intermediate Product Crude Benzanilide Intermediate->Product Nucleophilic Acyl Substitution Amine 4-Hexyloxyaniline (Nucleophile) Amine->Product Base Pyridine (HCl Scavenger) Base->Product Proton Capture Final Pure Liquid Crystal (Mesogenic) Product->Final 2x Recrystallization (Ethanol)

Caption: Step-wise conversion from benzoic acid precursor to purified liquid crystal via acid chloride intermediate.

Characterization Logic (DSC & POM)

LC Characterization Sample Synthesized Sample POM Polarized Optical Microscopy (POM) Sample->POM DSC Differential Scanning Calorimetry (DSC) Sample->DSC DarkField Dark Field (Isotropic Liquid) POM->DarkField T > T_clearing Schlieren Schlieren Texture (Nematic Phase) POM->Schlieren T_melt < T < T_clearing FocalConic Focal Conic Fan (Smectic Phase) POM->FocalConic Lower Temp Mesophase Peaks Endothermic Peaks DSC->Peaks K_N K -> N Transition (Melting) Peaks->K_N First Peak N_I N -> I Transition (Clearing) Peaks->N_I Second Peak

Caption: Logic flow for identifying mesophases using optical texture (POM) and thermal transitions (DSC).

Data Analysis & Troubleshooting

Expected Stoichiometry Table
ComponentMW ( g/mol )Equiv.Mass/Vol (10 mmol scale)Role
4-Hexyloxybenzoic Acid 222.281.02.22 gSubstrate
Thionyl Chloride 118.973.02.2 mLReagent
4-Hexyloxyaniline 193.291.01.93 gNucleophile
Pyridine 79.101.21.0 mLBase
Target Product ~397.55-~3.2 g (Theoretical)LC Material
Analytic Checkpoints (Self-Validation)
  • The "Clear Solution" Test (Phase 1):

    • Observation: If the reaction mixture in Phase 1 remains cloudy after 3 hours of reflux, the acid chloride has not fully formed.

    • Fix: Add 0.5 mL fresh

      
       and 1 drop DMF; reflux for 1 additional hour.
      
  • The "Double Peak" DSC (Phase 4):

    • Observation: DSC shows two overlapping peaks near the melting point.

    • Diagnosis: Polymorphism or Impurity.

    • Fix: Recrystallize again.[1][3][4][5] If the peaks resolve into two distinct events separated by >10°C, it is a valid Liquid Crystal to Isotropic transition. If they remain overlapping, the sample is impure.

  • POM Texture Verification:

    • Nematic: Look for "threads" or "Schlieren" textures (brush-like patterns) upon cooling from isotropic.

    • Smectic: Look for "Focal Conic" fans or broken fan textures.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and Acid Chloride protocols).

  • Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, Vol. 36, No. 6-7, 2009, pp. 755-777. (Authoritative review on structure-property relationships in flexible LCs).

  • Organic Syntheses. "Benzanilide." Org.[1][7] Synth. 1927, 7, 6. (Foundational protocol for benzanilide core synthesis).

  • Netzsch Thermal Analysis. "Liquid Crystal Transitions - DSC Applications." (Methodology for interpreting DSC peaks in LCs).

Sources

Application

Application Note &amp; Protocol: Synthesis of N-Benzoyl-p-aminobenzoic Acid via Schotten-Baumann Reaction

Abstract & Introduction The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters.[1][2] This application note provides a detailed experimental procedure for the acylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters.[1][2] This application note provides a detailed experimental procedure for the acylation of p-aminobenzoic acid (PABA) with benzoyl chloride under aqueous alkaline conditions to synthesize N-benzoyl-p-aminobenzoic acid. First described by German chemists Carl Schotten and Eugen Baumann in 1883, this condensation reaction is indispensable in organic synthesis, particularly in the pharmaceutical and polymer industries for creating stable amide linkages.[1][3] PABA is an important biomolecule, and its derivatives are found in numerous commercial drugs.[4] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the reaction mechanism, procedural steps, safety considerations, and product characterization. The causality behind each experimental choice is explained to ensure both reproducibility and a comprehensive understanding of the process.

Reaction Principle & Mechanism

The Schotten-Baumann reaction is a nucleophilic acyl substitution. The overall transformation for this specific synthesis is as follows:

Reaction Scheme: p-Aminobenzoic acid + Benzoyl chloride → N-Benzoyl-p-aminobenzoic acid + HCl

The reaction proceeds through a well-established mechanism under basic conditions.[1][5][6] The base, typically sodium hydroxide (NaOH), serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the unreacted amine, and it drives the reaction equilibrium toward the product side.[3][7]

The mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the p-aminobenzoic acid (the nucleophile) attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.[1][6]

  • Intermediate Collapse & Elimination: The unstable tetrahedral intermediate collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation & Neutralization: The resulting protonated amide is deprotonated by the base. Concurrently, the HCl generated during the reaction is neutralized by the NaOH in the aqueous phase to form sodium chloride and water, which prevents the formation of an unreactive amine salt and drives the reaction to completion.[3][7]

Schotten_Baumann_Mechanism Fig. 1: Reaction Mechanism PABA p-Aminobenzoic Acid (Nucleophile) Intermediate Tetrahedral Intermediate PABA->Intermediate 1. Nucleophilic Attack BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->Intermediate Base OH⁻ (Base) Product N-Benzoyl-p-aminobenzoic acid Base->Product H2O_NaCl H₂O + Cl⁻ Base->H2O_NaCl Product_H Protonated Amide Intermediate->Product_H 2. Elimination of Cl⁻ Product_H->Product 3. Deprotonation HCl HCl HCl->H2O_NaCl Neutralization Workflow Fig. 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Characterization prep_paba Dissolve PABA in aq. NaOH cool Cool to 5-10 °C in Ice Bath prep_paba->cool add_bzcl Dropwise add Benzoyl Chloride cool->add_bzcl stir Stir at Room Temp for 30-45 min add_bzcl->stir acidify Acidify with HCl to Precipitate stir->acidify filter_crude Vacuum Filter Crude Product acidify->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from EtOH/Water wash_crude->recrystallize filter_pure Vacuum Filter Purified Crystals recrystallize->filter_pure dry Dry Product filter_pure->dry mp Melting Point dry->mp tlc TLC dry->tlc ftir FTIR dry->ftir nmr NMR dry->nmr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-[(4-phenoxybenzoyl)amino]benzoic acid

Executive Summary: The Solubility Challenge 4-[(4-phenoxybenzoyl)amino]benzoic acid (PPBA) presents a classic "rigid-rod" solubility challenge. Its structure contains three distinct moieties that dictate its behavior: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Challenge

4-[(4-phenoxybenzoyl)amino]benzoic acid (PPBA) presents a classic "rigid-rod" solubility challenge. Its structure contains three distinct moieties that dictate its behavior:

  • The Amide Linkage (-CONH-): Acts as a hydrogen bond donor and acceptor, creating a strong crystal lattice similar to aramids (Kevlar/Nomex).

  • The Carboxylic Acid (-COOH): Forms strong intermolecular dimers, further stabilizing the solid state.

  • The Phenoxy Tail: A lipophilic group that provides a "handle" for organic solvents, but is often overpowered by the lattice energy of the amide/acid core.

The Core Problem: To dissolve PPBA, you must overcome the Lattice Energy (Enthalpy of fusion) which is significantly high due to


-

stacking and hydrogen bonding networks. Standard "passive" dissolution (stirring in solvent) often fails because the solvent-solute interactions cannot break these inter-molecular bonds.

Solvent Selection Matrix

Do not choose solvents randomly. Use this tiered guide based on Hansen Solubility Parameters (HSP) and dielectric constants.

Tier 1: High-Performance Solvents (Dipolar Aprotic)

Best for: Stock solutions, reactions requiring high concentration (>50 mg/mL).

SolventSolubility PotentialTechnical Notes
NMP (N-Methyl-2-pyrrolidone)Excellent The gold standard. Disrupts amide H-bonds effectively. High boiling point (202°C) makes removal difficult.
DMAc (Dimethylacetamide)Very Good Similar to NMP but slightly lower boiling point. Often used with LiCl (see Protocol B).
DMSO (Dimethyl Sulfoxide)Good Excellent solvent power but hygroscopic. Water absorption will cause PPBA to crash out immediately.
DMF (Dimethylformamide)Good Good solubility but prone to hydrolysis at high temps. Use fresh, anhydrous DMF only.
Tier 2: Conditional Solvents (Protic & Ethers)

Best for: Crystallization, work-up, or low-concentration analysis (<5 mg/mL).

SolventSolubility PotentialTechnical Notes
THF (Tetrahydrofuran)Low/Moderate Only works well if the solution is heated or if a base is added (see Protocol A).
1,4-Dioxane Moderate Better than THF due to higher boiling point, allowing for thermal dissolution.
Pyridine High Acts as both solvent and base. Excellent for acylation reactions but difficult to remove.
Tier 3: Anti-Solvents (Do Not Use for Dissolution)
  • Aliphatic Hydrocarbons: Hexane, Heptane (Zero solubility).

  • Chlorinated Solvents: DCM, Chloroform (Poor solubility due to inability to break H-bonds, unless base is added).

  • Alcohols:[1] Methanol, Ethanol (Poor solubility; acid dimerization dominates).

Strategic Protocols for Dissolution

Protocol A: The "Organic Salt" Switch (Salification)

Target Application: Dissolving PPBA in low-boiling organics like DCM or THF for chromatography or transport.

Mechanism: By deprotonating the carboxylic acid with an organic base, you convert the rigid neutral molecule into an ionic species. The lipophilic counter-ion (from the base) drags the molecule into the organic phase.

  • Calculate Stoichiometry: Determine the moles of PPBA (MW ≈ 333.34 g/mol ).

  • Select Base: Use Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

    • Ratio: 1.1 to 1.5 equivalents of base relative to PPBA.

  • The Procedure:

    • Suspend PPBA in the target solvent (e.g., DCM). It will appear as a slurry.

    • Add the base dropwise while stirring.

    • Observation: The slurry should clear rapidly as the ammonium carboxylate salt forms.

    • Note: If recovery of the free acid is needed later, simply wash the organic layer with dilute HCl (1M).

Protocol B: The "Chaotropic" Method (LiCl Additive)

Target Application: High-concentration polymer synthesis or heavy-duty stock solutions in NMP/DMAc.

Mechanism: Lithium ions (


) coordinate with the carbonyl oxygen of the amide bond, disrupting the intermolecular hydrogen bonding network (a technique borrowed from Aramid manufacturing).
  • Prepare Solvent: Dissolve anhydrous LiCl (1-5% w/v) in DMAc or NMP.

  • Heat: Stir at 60-80°C until LiCl is fully dissolved.

  • Add PPBA: Add the solute to the hot salt solution.

  • Cool: Allow to cool to room temperature. The LiCl prevents the "gelation" or re-precipitation often seen with pure solvents.

Visual Workflows

Figure 1: Solubility Decision Tree

SolubilityDecision Start Start: Dissolve PPBA CheckApp What is the downstream application? Start->CheckApp Reaction Chemical Reaction (Acylation/Coupling) CheckApp->Reaction Synthesis Analysis Analysis (HPLC/NMR) or Chromatography CheckApp->Analysis Purification/QC HighTemp Can you heat >80°C? Reaction->HighTemp BaseAllowed Is Organic Base (TEA/DBU) allowed? Analysis->BaseAllowed HighTemp->BaseAllowed No NMP Use NMP or DMAc (Optional: Add 5% LiCl) HighTemp->NMP Yes THF_Heat Use THF + Reflux HighTemp->THF_Heat Moderate Temp DMSO Use DMSO-d6 (NMR) or DMSO (General) BaseAllowed->DMSO No (Standard) DCM_Base Use DCM + 1.2 eq TEA (In-situ Salt Formation) BaseAllowed->DCM_Base Yes (Fastest)

Caption: Decision matrix for selecting the optimal solvent system based on experimental constraints.

Figure 2: The "Salification" Dissolution Protocol

Salification Step1 1. Weigh PPBA (Solid Slurry) Step2 2. Add Solvent (DCM/THF/EtOAc) Step1->Step2 Step3 3. Add Base (1.2 eq TEA or DBU) Step2->Step3 Step4 4. Vortex/Stir (Deprotonation) Step3->Step4 Step5 5. Clear Solution (Ammonium Salt) Step4->Step5 Mechanism Mechanism: R-COOH + Et3N -> [R-COO]- [HNEt3]+ Step4->Mechanism

Caption: Step-by-step protocol for converting insoluble acid to soluble organic salt.

Troubleshooting & FAQ

Q1: I dissolved PPBA in hot DMSO, but it formed a jelly-like mass upon cooling. Why? A: You have formed an organogel . The rigid amide backbone creates a fibrous network that traps solvent molecules as it cools.

  • Fix: Disruption is required. Add a "chaotropic" salt like LiCl (see Protocol B) or add a small percentage of methanol (5-10%) to disrupt the lattice formation, although this may lower total solubility.

Q2: Can I use Acetone? A: Generally, no. Acetone is a poor solvent for this specific structure. However, Acetone + Water + NaOH will dissolve it as the sodium salt, but this is an aqueous system, not organic.

Q3: The solution in NMP turned yellow/brown. Is my compound degrading? A: Not necessarily. NMP and aromatic amines/amides can form charge-transfer complexes that appear yellow. However, ensure your NMP is peroxide-free. If the color deepens significantly over time, check for oxidation of the amino/amide linkage.

Q4: How do I recover the pure acid after using the "Salification" method (Protocol A)? A: Perform an acidic workup.

  • Take your organic solution (DCM + PPBA salt).

  • Wash with 1M HCl in a separatory funnel.

  • The base (TEA) will be protonated and move to the water layer.

  • The PPBA will re-protonate to the free acid and likely precipitate or stay in the DCM depending on concentration. If it precipitates, simply filter it off.

References

  • European Commission. (2010). Opinion on 4-Aminobenzoic acid (PABA).[2][3][4][5] Scientific Committee on Consumer Products. Link (Provides baseline solubility data for the benzoic acid moiety).

  • Svard, M., et al. (2013).[6] Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid.[6] ResearchGate. Link (Details the thermodynamic barriers of amide-acid crystallization).

  • Organic Syntheses. (2016). Synthesis of Phenols from Benzoic Acids: Preparation of 4-Phenoxybenzoyl chloride.[7] Org.[2][3][8][9] Synth. 2016, 93, 199-212. Link (Describes handling and solubility of the direct precursor 4-phenoxybenzoic acid).

  • Google Patents. (2016). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.[7] CN105541607A. Link (Industrial purification and solubility context for phenoxy-benzoyl intermediates).

  • LookChem. General procedures for the purification of Carboxylic acids.Link (Standard protocols for acid-base manipulation of solubility).

Sources

Optimization

Technical Support Center: Troubleshooting Acylation of 4-Aminobenzoic Acid

Ticket ID: PABA-ACY-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Root Cause Analysis for Low Yields in N-Acetylation of 4-Aminobenzoic Acid Executive Summary The acylation of 4-aminobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PABA-ACY-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Root Cause Analysis for Low Yields in N-Acetylation of 4-Aminobenzoic Acid

Executive Summary

The acylation of 4-aminobenzoic acid (PABA) to form 4-acetamidobenzoic acid (N-acetyl-PABA) is a fundamental organic transformation often plagued by deceptively simple yield traps. While the reaction appears straightforward, the amphoteric nature of PABA and the hydrolytic instability of acylating agents (typically acetic anhydride) create a narrow window for optimization.

This guide moves beyond basic recipe following. We break down the mechanistic bottlenecks causing low yields—specifically the "Protonation Trap" and solubility losses—and provide a self-validating protocol to ensure yields consistently exceed 75%.

Part 1: Diagnostic Workflow (Visual Guide)

Before altering your protocol, use this decision tree to identify where your mass balance is being lost.

PABA_Troubleshooting Start Start: Low Yield (<50%) Precipitation Did a massive precipitate form during reaction? Start->Precipitation Filtration Did you lose mass after recrystallization? Precipitation->Filtration Yes Issue_pH ISSUE: The Protonation Trap pH < 4 prevents reaction. Action: Add NaOAc buffer. Precipitation->Issue_pH No (Solution clear) Issue_Hydrolysis ISSUE: Reagent Hydrolysis Temp > 60°C or old Ac2O. Action: Control Temp / Fresh Reagent. Precipitation->Issue_Hydrolysis No (Smells strongly of AcOH) MotherLiquor Check Mother Liquor: Is product remaining in solution? Filtration->MotherLiquor Yes Issue_Polymorph ISSUE: Polymorphism/Occlusion Rapid cooling trapped impurities. Action: Slow cool + 2-solvent system. Filtration->Issue_Polymorph No (Yield low but purity high) Issue_Solubility ISSUE: Solubility Loss Product is soluble in hot water. Action: Chill to 0°C before filtering. MotherLiquor->Issue_Solubility Yes (Precipitates on further cooling)

Figure 1: Diagnostic logic flow for isolating the cause of yield loss in PABA acylation.

Part 2: Technical Deep Dive & Solutions

The Protonation Trap (Reaction Conditions)

The Issue: PABA is an amino acid.[1][2][3] In acidic media (often used to dissolve PABA initially), the amine functionality exists as the ammonium salt (


). Acetic anhydride is an electrophile that requires a free nucleophilic amine (

) to react. The Symptom: The reaction mixture remains clear; no precipitate forms even after hours. The Fix: You must buffer the solution.
  • Incorrect: Dissolving PABA in dilute HCl and adding acetic anhydride directly.

  • Correct: Dissolve PABA in dilute HCl, then add a solution of Sodium Acetate (NaOAc) immediately before or with the acetic anhydride.

Mechanism: The NaOAc acts as a base, deprotonating the


 to 

, allowing the nucleophilic attack on acetic anhydride [1].

Solubility & Crystallization Losses

The Issue: N-acetyl-PABA is significantly more soluble in water than PABA itself, especially at elevated temperatures. The Symptom: Good crude yield, but mass vanishes after recrystallization.[4] The Fix: Strict temperature control during filtration.

Solubility Data Comparison:

Solvent PABA Solubility N-Acetyl-PABA Solubility Impact on Yield
Cold Water (4°C) Low Low-Moderate Safe Zone
Hot Water (80°C) High Very High Danger Zone (Losses if filtered hot)
Ethanol (95%) Soluble Soluble Good for recrystallization (if cooled)

| Acetic Acid | Soluble | Soluble | Avoid as wash solvent |

Reagent Hydrolysis

The Issue: Acetic anhydride (


) reacts with water to form acetic acid. This side reaction competes with the acylation of the amine.
The Symptom:  Strong smell of vinegar (acetic acid), no product formation.
The Fix:  Use a large excess of acetic anhydride (2-3 equivalents) if running in aqueous media, or switch to a solvent-free/organic solvent protocol if water is not strictly required [2].

Part 3: Optimized Protocol (High-Yield)

This protocol is designed to minimize solubility losses and prevent the protonation trap.

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.0 g (7.3 mmol)

  • Water: 10 mL

  • Conc. HCl: 1.5 mL (approx. 18 mmol)

  • Sodium Acetate Trihydrate: 2.5 g (18 mmol) dissolved in 5 mL water

  • Acetic Anhydride: 2.0 mL (21 mmol)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL Erlenmeyer flask, suspend 1.0 g PABA in 10 mL water. Add 1.5 mL conc. HCl. Swirl until PABA dissolves completely (formation of hydrochloride salt).

  • Buffering (Critical Step): Prepare a solution of 2.5 g Sodium Acetate in 5 mL water.

  • Reaction: Add the acetic anhydride to the PABA solution. Immediately add the Sodium Acetate solution while swirling vigorously.

    • Observation: A white precipitate should form almost instantly. This is the free amine reacting faster than the anhydride hydrolyzes.

  • Aging: Allow the mixture to stand at room temperature for 15 minutes. Then, cool in an ice bath (0-4°C) for 20 minutes.

    • Why? To maximize precipitation. Filtering at room temperature can result in a 10-15% yield loss due to solubility [3].

  • Filtration: Filter the solid using vacuum filtration.[5][6][7][8]

  • Washing: Wash the solid with ice-cold water (2 x 5 mL). Do not use warm water.

  • Recrystallization (Optional for purity): Recrystallize from minimal boiling Ethanol/Water (1:9 ratio).

Protocol_Flow Step1 1. Dissolve PABA (Water + HCl) Step2 2. Add Ac2O (Reagent) Step1->Step2 Step3 3. RAPIDLY Add NaOAc (Buffer/Catalyst) Step2->Step3 Critical Timing Step4 4. Ice Bath (20 min) (Precipitation) Step3->Step4 Step5 5. Filter & Wash (Cold Water) Step4->Step5

Figure 2: Optimized reaction sequence emphasizing the critical buffering step.

Part 4: Frequently Asked Questions (FAQ)

Q: My product is purple/grey. Is it impure? A: Yes. PABA is sensitive to air oxidation and light, often forming colored azo or oxidation byproducts. If your starting material was old/grey, the product will be too.

  • Fix: Add a pinch of activated charcoal during the recrystallization step (dissolve in hot solvent, add charcoal, filter hot, then cool) to remove colored impurities [4].

Q: Can I use sulfuric acid instead of HCl/NaOAc? A: Yes, but the mechanism changes. Sulfuric acid acts as a catalyst for the acetylation but does not solubilize the PABA as effectively in water without heating. The HCl/NaOAc method is preferred for aqueous synthesis because it manages solubility and pH dynamically.

Q: My yield is 40%. Where did the rest go? A: If you filtered at room temperature, you likely lost ~20-30% in the filtrate. N-acetyl-PABA has a solubility of approx. 5 g/L in room temp water, but <1 g/L in ice water. Always chill before filtering.

Q: How do I confirm I made the product? A: Check the Melting Point.

  • PABA: ~187°C[9][10]

  • N-Acetyl-PABA: ~250-252°C

  • If your MP is broad (e.g., 190-210°C), you have a mixture of starting material and product, indicating incomplete reaction (likely due to pH issues) [5].

References

  • National Institutes of Health (NIH).[11] "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." PubMed Central. Accessed February 16, 2026. [Link]

  • Solubility of Things.[5][9][12] "Solubility of 4-Aminobenzoic acid." Solubility Data Series. Accessed February 16, 2026. [Link]

  • Miami University. "Isolation and Purification of Organic Compounds Recrystallization." Chemistry Department Lab Manual. Accessed February 16, 2026. [Link]

  • Transtutors.[6] "Synthesis of PABA: Reaction Mechanism and Yield Analysis." Chemical Engineering Q&A. Accessed February 16, 2026. [Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Phenoxybenzoyl Chloride Amidation

Welcome to the technical support resource for the amidation of 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the amidation of 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols. The question-and-answer format is structured to directly address challenges you may encounter, ensuring scientific integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this amidation reaction, and why is it important?

A1: The reaction of 4-phenoxybenzoyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution.[1][2] The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[3][4] This reaction, often performed under Schotten-Baumann conditions, is fundamental in organic synthesis for creating the amide linkages prevalent in pharmaceuticals, polymers, and other advanced materials.[1][5]

Q2: Why is temperature control so critical in this specific amidation?

A2: Temperature is arguably the most critical parameter to control for three primary reasons:

  • Exothermic Nature: The reaction between amines and acyl chlorides is highly exothermic.[][7] Uncontrolled addition at room temperature can cause a rapid temperature spike, leading to side reactions, degradation of starting materials or products, and potential safety hazards.[7]

  • Side Reaction Mitigation: Elevated temperatures can promote unwanted side reactions.[8] The primary competing reaction is the hydrolysis of the highly reactive 4-phenoxybenzoyl chloride by any trace moisture, which forms the unreactive 4-phenoxybenzoic acid.[7][9]

  • Kinetic Control: While higher temperatures increase the reaction rate, a carefully controlled temperature profile—typically starting low and gradually warming—ensures the desired nucleophilic attack proceeds cleanly and efficiently, maximizing yield and purity.

Q3: What is the role of the base, and how does it influence the reaction?

A3: A base is essential for a successful amidation reaction. For every equivalent of amide formed, one equivalent of hydrochloric acid (HCl) is generated.[10] The primary role of the added base (e.g., triethylamine, pyridine, or aqueous NaOH) is to neutralize this HCl.[11] If left unneutralized, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield.[10] The base drives the equilibrium toward product formation.[10][12]

Q4: What are the recommended starting temperatures for different classes of amines?

A4: The optimal temperature profile depends heavily on the nucleophilicity and steric hindrance of the amine. A good starting point is crucial.

Amine TypeReactivityRecommended Initial TemperatureGeneral Protocol
Primary Aliphatic Amines High-10°C to 0°CAdd acyl chloride solution dropwise at 0°C, then allow to warm to room temperature and stir for 1-4 hours.
Secondary Aliphatic Amines Moderate0°CAdd acyl chloride at 0°C, then allow to warm to room temperature and stir for 2-16 hours.[12]
Aromatic Amines (e.g., Aniline) Low0°C to Room TemperatureAddition can often be done at 0°C or room temperature. Reaction may require gentle heating (40-50°C) or extended reaction times to go to completion.[]
Sterically Hindered Amines Very LowRoom Temperature or Gentle HeatPremix amine and base, add acyl chloride, and stir at room temperature. Gentle heating (reflux in a suitable solvent) may be required.[9]
Troubleshooting Guide: Diagnosing and Solving Common Issues

Problem: My reaction yield is very low or I've isolated no product.

This is a common issue that can almost always be traced back to one of a few root causes. The following logical flow can help diagnose the problem.

G start Low / No Yield cond1 Were anhydrous conditions used? start->cond1 sol1 Root Cause: Acyl Chloride Hydrolysis. Solution: 1. Oven-dry all glassware. 2. Use anhydrous solvents. 3. Run under an inert atmosphere (N₂ or Ar). cond1->sol1 No cond2 Was the amine/base pre-mixed and cooled before addition? cond1->cond2 Yes sol2 Root Cause: Uncontrolled Exotherm. Solution: 1. Cool the amine/base solution to 0°C. 2. Add the acyl chloride solution dropwise to maintain temperature control. cond2->sol2 No cond3 How reactive is the amine? cond2->cond3 Yes sol3a Root Cause: Incomplete Reaction. Solution: 1. Allow reaction to warm to RT. 2. Increase reaction time. 3. Consider gentle heating (40-60°C). 4. Monitor by TLC/LC-MS. cond3->sol3a Low Reactivity (Aromatic/Hindered) sol3b Root Cause: Amine Deactivation. Solution: 1. Ensure at least 2 equivalents of amine or 1.1 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) is used. cond3->sol3b High Reactivity (Primary Aliphatic)

Caption: Troubleshooting flowchart for low yield in amidation.

Problem: My TLC/LC-MS shows multiple spots, including one at the baseline and one that matches my starting carboxylic acid.

A: This is a classic signature of acyl chloride hydrolysis .[9] 4-phenoxybenzoyl chloride is highly sensitive to moisture.[7] When it hydrolyzes, it forms 4-phenoxybenzoic acid. This carboxylic acid will be deprotonated by the base in your reaction, forming a carboxylate salt that is often immobile on a silica TLC plate (hence the spot at the baseline).

  • Solution: Strictly adhere to anhydrous techniques. Ensure your solvent is dry, your glassware is oven-dried, and if possible, run the reaction under an inert atmosphere of nitrogen or argon. Using fresh, high-quality 4-phenoxybenzoyl chloride is also critical.

Problem: The reaction seems to stop progressing after about 50% conversion, even with extended time.

A: This typically points to an issue with the base. Either an insufficient amount was used, or the base itself is not strong enough. The HCl generated protonates your starting amine, rendering it non-nucleophilic and unable to react.

  • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, DIPEA, pyridine) for every equivalent of HCl produced.[13] For reactions using the amine itself as the base, at least two equivalents of the amine must be used. A common practice is to use 1.1 to 1.5 equivalents of a tertiary amine base to ensure the reaction medium remains basic.

Optimized Experimental Protocols
Protocol 1: General Amidation with a Primary/Secondary Aliphatic Amine

This protocol is a robust starting point for most reactive amines and prioritizes control over the reaction exotherm.

G cluster_0 Vessel 1: Amine Solution cluster_1 Vessel 2: Acyl Chloride Solution cluster_2 Reaction & Workup A 1. Dissolve amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. B 2. Cool to 0°C in an ice bath. A->B D 4. Add acyl chloride solution dropwise to the cooled amine solution over 15-30 min. B->D C 3. Dissolve 4-phenoxybenzoyl chloride (1.05 eq.) in anhydrous DCM. C->D E 5. Allow to warm to RT and stir for 2-16h. Monitor reaction by TLC/LC-MS. D->E F 6. Quench with water. Extract with DCM, wash with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry (Na₂SO₄), filter, and concentrate to yield crude product. F->G

Caption: Standard workflow for controlled amidation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).[12][13]

  • Initial Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is critical to dissipate the heat generated during the initial phase of the reaction.[]

  • Acyl Chloride Addition: In a separate dry flask, dissolve 4-phenoxybenzoyl chloride (1.05-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 2-16 hours.[12] The progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed acid), and finally with brine.[13]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude amide product, which can then be purified by recrystallization or column chromatography.

References
  • Reaction of Amines with Acyl Chlorides. Sparkl.
  • Amide Synthesis. Fisher Scientific.
  • Chemistry Schotten Baumann Reaction.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Amide Formation: Mechanism & Acyl Chloride. StudySmarter.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Amide formation from acyl chloride (video). Khan Academy.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Schotten–Baumann reaction. Wikipedia.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temper
  • Why should heat not be given in the reaction that benzoyl chloride is present?
  • Optimizing reaction conditions for 4-benzoylbenzamide synthesis. BenchChem.
  • What is the Schottan-Baumann reaction? Quora.

Sources

Optimization

removing unreacted 4-aminobenzoic acid from final product mixture

Technical Support Center: Purification & Isolation Specialist Ticket ID: #PABA-REM-001 Subject: Removal of Unreacted 4-Aminobenzoic Acid (PABA) from Final Product Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Specialist Ticket ID: #PABA-REM-001 Subject: Removal of Unreacted 4-Aminobenzoic Acid (PABA) from Final Product Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted 4-aminobenzoic acid (PABA) from your reaction mixture. PABA is a zwitterionic molecule containing both a basic amine (pKa ~2.38 for the conjugate acid) and an acidic carboxyl group (pKa ~4.85). This dual nature is often the source of purification failure, but it is also the key to its removal.

This guide provides three targeted workflows: Liquid-Liquid Extraction (LLE) for bulk removal, Solid-Supported Scavenging for high-throughput/sensitive synthesis, and Chromatography/Recrystallization for final polishing.

Module 1: The Chemical Wash (Liquid-Liquid Extraction)

Best for: Bulk removal (>95%) when your product is stable to pH changes.

The Mechanism: To separate PABA, we must force it into the aqueous phase while keeping your product in the organic phase. Because PABA is amphoteric, it is water-soluble at low pH (as an ammonium cation) and high pH (as a carboxylate anion).

The Protocol: Select the protocol below based on the chemical nature of your target product.

Scenario A: Your Product is Neutral (e.g., Amide, Ester, Benzocaine)

Objective: Convert PABA to a water-soluble salt.

  • Solvent System: Dissolve crude mixture in Ethyl Acetate or DCM.

  • Wash Step: Wash the organic layer 2x with 10% Sodium Carbonate (Na₂CO₃) or Saturated Sodium Bicarbonate (NaHCO₃).

    • Why: PABA (COOH) deprotonates to PABA-COO⁻ (Sodium 4-aminobenzoate), which is highly water-soluble. Your neutral product remains in the organic layer.[1]

  • Verification: Acidify a small aliquot of the aqueous waste. If a white precipitate forms (PABA), the wash is working.

Scenario B: Your Product is Basic (e.g., An Amine)

Objective: Keep product neutral (organic) while ionizing PABA.

  • Critical Warning: Do NOT use acid washes; both PABA and your product will protonate and extract into the water.

  • Wash Step: Wash organic layer with 1M NaOH (pH > 10).

    • Why: At pH 10, PABA is fully anionic (COO⁻) and stays in the water. Your basic product (Amine) remains neutral and stays in the organic phase.

Scenario C: Your Product is Acidic (e.g., Carboxylic Acid)

Objective: Keep product neutral (organic) while ionizing PABA.

  • Critical Warning: Do NOT use base washes; both PABA and your product will deprotonate and extract into the water.

  • Wash Step: Wash organic layer with 1M HCl .

    • Why: At pH < 1, PABA protonates at the amine (NH₃⁺) and becomes water-soluble. Your acidic product (COOH) remains protonated/neutral and stays in the organic phase.

Visualization: LLE Decision Matrix

LLE_Logic Start Analyze Target Product Decision Is your product... Start->Decision Neutral Neutral (Ester, Amide) Decision->Neutral Basic Basic (Amine) Decision->Basic Acidic Acidic (Carboxylic Acid) Decision->Acidic Wash_Base Wash with 10% Na2CO3 (pH > 9) Neutral->Wash_Base Preferred Basic->Wash_Base Mandatory Wash_Acid Wash with 1M HCl (pH < 1) Acidic->Wash_Acid Mandatory Result_Base PABA becomes Anionic (COO-) Moves to Aqueous Wash_Base->Result_Base Result_Acid PABA becomes Cationic (NH3+) Moves to Aqueous Wash_Acid->Result_Acid

Caption: Decision tree for Liquid-Liquid Extraction based on product chemistry. Green nodes indicate base washes; red nodes indicate acid washes.

Module 2: Solid-Phase Scavenging (The "Magic Bullet")

Best for: Small scale, high-value compounds, or when LLE fails to remove trace PABA.

If you cannot perform aqueous workups (e.g., water-sensitive product), use polymer-supported scavengers. You simply add the resin, stir, and filter.

Target Functional Group on PABARecommended Scavenger ResinMechanism
Primary Amine (-NH₂) PS-Benzaldehyde or PS-Isocyanate Forms a covalent imine or urea bond with PABA's amine. The PABA becomes permanently attached to the bead.
Carboxylic Acid (-COOH) PS-SAX (Strong Anion Exchange)Quaternary amine on resin binds the carboxylate anion of PABA.

Protocol:

  • Dissolve crude mixture in dry solvent (DCM, THF, or DMF).

  • Add 3-5 equivalents of scavenger resin (relative to expected PABA impurity).

  • Stir at Room Temperature for 4–16 hours.

  • Filter through a fritted funnel. The PABA is trapped on the solid resin; your product is in the filtrate.

Module 3: Recrystallization & Chromatography

Best for: Final polishing to reach >99% purity.

Recrystallization Strategy

PABA is highly soluble in hot water but poorly soluble in cold water.

  • Solvent Pair: Ethanol/Water.[2]

  • Method: Dissolve crude solid in minimum hot ethanol. Add hot water until slightly turbid. Cool slowly.

  • Note: If your product is Benzocaine (Ethyl 4-aminobenzoate), this is the standard industrial purification method [1].

Chromatography (Flash/HPLC)

PABA often "streaks" or "tails" on silica gel due to its acidic and basic groups interacting with silanols.

  • Fix: Add 1% Acetic Acid (if your product is acidic) or 1% Triethylamine (if your product is basic) to your mobile phase. This sharpens the PABA peak and prevents co-elution.

Troubleshooting & FAQs

Q: I washed with Base, but PABA is still present in my organic layer.

  • Diagnosis: The pH was likely not high enough. PABA's amine group can buffer the solution.

  • Fix: Ensure the aqueous layer pH is >10 using a pH strip. Use 1M NaOH instead of Bicarbonate if your product allows.

Q: My product is an amino-acid derivative. How do I separate it from PABA?

  • Diagnosis: Both molecules are zwitterionic. LLE will likely fail.

  • Fix: Use Reverse Phase Chromatography (C18) . PABA elutes very early (polar) compared to most drug-like molecules. Use a gradient starting at 5% Methanol/Water with 0.1% TFA.

Q: Can I sublime PABA?

  • Answer: Yes, but it requires high vacuum and heat (MP ~187°C). This is risky for thermal-sensitive products. Scavenging is safer.

References

  • CristalChem. (2025).[2] Benzocaine Recrystallization — Lab Guide, Solvent Pairs & QC. Retrieved from

  • ChemicalBook. (2024). 4-Aminobenzoic acid Properties and pKa data. Retrieved from

  • PubChem. (2025).[3][4][5] 4-Aminobenzoic Acid Compound Summary. National Library of Medicine. Retrieved from

  • Biotage. (2004). Solid Supported Reagents and Scavengers: Techniques for amine removal. Retrieved from

Sources

Troubleshooting

solving precipitation issues during polycondensation of benzanilide monomers

Welcome to the technical support center for the synthesis of aromatic polyamides, specifically focusing on resolving precipitation challenges during the polycondensation of benzanilide-type monomers. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aromatic polyamides, specifically focusing on resolving precipitation challenges during the polycondensation of benzanilide-type monomers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of synthesizing high-performance polymers. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your polymerizations.

Introduction: The Challenge of Aromatic Polyamide Synthesis

Aromatic polyamides, a class of polymers that includes benzanilides, are renowned for their exceptional thermal and mechanical properties. However, the very characteristics that make them so robust—strong intermolecular hydrogen bonding and rigid backbones—also present a significant synthetic challenge: poor solubility. As the polymer chains grow during polycondensation, they can quickly reach a point where they are no longer soluble in the reaction medium, leading to premature precipitation. This truncates chain growth, resulting in low molecular weight polymers with suboptimal properties.

This guide provides a structured approach to diagnosing and solving these precipitation issues, grounded in the principles of polymer chemistry and supported by established experimental evidence.

Frequently Asked Questions (FAQs)

Q1: My polymer is precipitating out of the solution during the reaction. What is the most likely cause?

Premature precipitation is almost always due to the growing polymer chain becoming insoluble in the reaction solvent. This is a common issue with rigid-rod aromatic polyamides. The primary factors influencing this are:

  • Increasing Molecular Weight: As the polymer chains lengthen, their solubility decreases.[1] At a critical molecular weight, the polymer will phase separate from the solvent.

  • Inadequate Solvent System: The solvent may not be strong enough to solvate the polymer chains effectively, especially as they grow.

  • Reaction Temperature: Temperature can influence solubility. For some systems, higher temperatures can increase solubility, but for others, it can lead to aggregation.

  • High Monomer Concentration: A higher concentration of monomers can lead to a faster buildup of insoluble polymer, exceeding the solvent's capacity.[2][3][4]

Q2: What is the role of lithium chloride (LiCl) and other salts in the reaction mixture?

The addition of salts like LiCl or calcium chloride (CaCl₂) is a cornerstone of successful aromatic polyamide synthesis.[5] These salts are not catalysts but act as solubility enhancers. The proposed mechanism involves the chloride anion (Cl⁻) disrupting the strong hydrogen bonds between the amide groups of different polymer chains. The lithium cation (Li⁺) can then coordinate with the carbonyl oxygen atoms of the amide groups. This combined action breaks up the polymer-polymer interactions that lead to aggregation and precipitation, allowing the chains to remain in solution and continue to grow to a higher molecular weight.[6][7]

Q3: Can I redissolve the polymer if it has already precipitated?

Attempting to redissolve a precipitated aromatic polyamide during the reaction is challenging. Once the polymer has crashed out of solution, the chains are often tightly packed and resistant to resolvation. However, you can try the following:

  • Increase Solvent Volume: Diluting the reaction mixture might provide enough additional solvent to solvate the precipitated polymer, though this is often not very effective for highly crystalline polymers.

  • Add More Salt: If your initial salt concentration was low, carefully adding more LiCl or CaCl₂ (dissolved in a small amount of solvent) might help to break up the polymer aggregates.

  • Gentle Heating: In some cases, gentle heating while vigorously stirring can aid in redissolving the polymer. However, be cautious as this can also promote side reactions.

It is generally more effective to prevent precipitation in the first place through proper reaction setup. If significant precipitation has occurred, it may be best to isolate the polymer, characterize its molecular weight, and then optimize the reaction conditions for a subsequent attempt.

Q4: How do impurities in my monomers affect the polymerization?

Monomer purity is critical for achieving high molecular weight polymers. Even small amounts of impurities can have a significant impact:

  • Monofunctional Impurities: These will act as chain terminators, capping the growing polymer chain and preventing further polymerization. This is a major cause of low molecular weight.[8]

  • Non-reactive Impurities: These can affect the stoichiometry of your reactants, leading to an imbalance that limits the final molecular weight.[9]

  • Side Reactions: Impurities can sometimes participate in side reactions that consume your monomers or growing polymer chains.

Always use monomers of the highest possible purity and ensure they are thoroughly dried, as water can react with acid chloride monomers.

Troubleshooting Guide: A Step-by-Step Approach to Solving Precipitation

If you are experiencing premature precipitation, follow this logical workflow to diagnose and resolve the issue.

G start Precipitation Observed During Polycondensation check_mw Step 1: Characterize the Precipitate - Isolate and dry the polymer. - Measure inherent viscosity or GPC. - Is the molecular weight low? start->check_mw low_mw Molecular Weight is Low check_mw->low_mw Yes high_mw Molecular Weight is High (for the given conditions) check_mw->high_mw No check_purity Step 2a: Verify Monomer Purity & Stoichiometry - Re-purify monomers. - Check for monofunctional impurities. - Ensure accurate weighing and stoichiometry. low_mw->check_purity check_conditions Step 2b: Review Reaction Conditions - Was the temperature too low? - Was stirring inadequate? - Was there moisture ingress? low_mw->check_conditions optimize_solvent Step 2c: Optimize Solvent System - The polymer is growing well but is insoluble. high_mw->optimize_solvent solution_low_mw Outcome: Higher MW polymer achieved before precipitation. check_purity->solution_low_mw check_conditions->solution_low_mw increase_salt Increase Salt Concentration (e.g., LiCl, CaCl2) optimize_solvent->increase_salt change_solvent Change Solvent (e.g., NMP, DMAc, HMPA) optimize_solvent->change_solvent reduce_conc Reduce Monomer Concentration optimize_solvent->reduce_conc solution_high_mw Outcome: Polymer remains in solution to achieve target MW. increase_salt->solution_high_mw change_solvent->solution_high_mw reduce_conc->solution_high_mw

Caption: Troubleshooting workflow for precipitation issues.

Preventative Strategies and Optimization

The most effective way to deal with precipitation is to prevent it from happening. Here are key strategies to consider during your experimental design.

Optimizing the Solvent and Salt System

The choice of solvent and the concentration of salt are the most powerful tools for preventing precipitation.

Solvent System ComponentTypical ConcentrationRationale and Key Considerations
Primary Solvent -N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) are the most common and effective solvents for aromatic polyamides. They are polar aprotic solvents with good solvating power for the polymer and the salt.
Lithium Chloride (LiCl) 2-10 wt%Highly effective at disrupting hydrogen bonds. Higher concentrations lead to better solubility but can also increase the viscosity of the solution significantly, making stirring difficult.
**Calcium Chloride (CaCl₂) **2-10 wt%An alternative to LiCl, often used in combination with NMP.[5] It is crucial to use anhydrous CaCl₂.

Experimental Insight: Start with a 5 wt% LiCl concentration in NMP or DMAc. If precipitation still occurs and you have confirmed monomer purity, incrementally increase the LiCl concentration in subsequent experiments.

Monomer and Polymer Structural Modifications

If optimizing the solvent system is insufficient, consider modifying the polymer backbone to inherently increase solubility.

  • Introduce Flexible Linkages: Incorporating ether (-O-), sulfone (-SO₂-), or other flexible groups into the diamine or diacid monomer can reduce the rigidity of the polymer backbone, which in turn improves solubility.

  • Use Meta- or Ortho-Linked Monomers: Instead of solely using para-substituted monomers which lead to rigid, linear chains, incorporating meta- or ortho-isomers can create kinks in the polymer backbone, disrupting packing and improving solubility.

  • Add Bulky Side Groups: Attaching bulky pendent groups to the polymer backbone can prevent the chains from packing closely together, thereby increasing their solubility.[10][11]

G cluster_0 Rigid, Insoluble Polymer cluster_1 Flexible, Soluble Polymer cluster_2 Bulky, Soluble Polymer a [Ar-CO-NH-Ar-CO-NH]n b Strong H-Bonding Efficient Chain Packing a->b c Precipitation b->c d [Ar-O-Ar-CO-NH-Ar-CO-NH]n e Disrupted H-Bonding Inefficient Packing d->e f Solubility e->f g [Ar(R)-CO-NH-Ar-CO-NH]n h Steric Hindrance Inefficient Packing g->h i Solubility h->i

Caption: Impact of structural modifications on polymer solubility.

Control of Reaction Parameters
  • Monomer Concentration: Lowering the initial monomer concentration (e.g., from 15% w/v down to 5-7% w/v) can delay the onset of precipitation, allowing chains to grow longer.

  • Temperature Control: Low-temperature solution polycondensation (typically -20°C to room temperature) is often preferred to minimize side reactions. A common strategy is to initiate the reaction at a low temperature (e.g., 0°C) and then allow it to slowly warm to room temperature.[5]

  • Stirring: Efficient mechanical stirring is crucial to maintain a homogeneous solution and prevent localized high concentrations of growing polymer chains, which can trigger precipitation.

Detailed Experimental Protocols

Here are baseline protocols for common polycondensation methods. Use these as a starting point and modify them based on the troubleshooting advice above.

Protocol 1: Low-Temperature Solution Polycondensation

This is the most common method for synthesizing aromatic polyamides from a diamine and a diacid chloride.

Materials:

  • Aromatic Diamine (e.g., 4,4'-oxydianiline)

  • Aromatic Diacid Chloride (e.g., terephthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic diamine and anhydrous LiCl.

  • Dissolution: Add anhydrous NMP to dissolve the diamine and LiCl completely. This may require stirring for some time.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Monomer Addition: Add the aromatic diacid chloride as a solid powder in one portion under a positive flow of nitrogen.

  • Polymerization: Keep the reaction at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-24 hours. The solution will become highly viscous.

  • Precipitation and Washing: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent like methanol or water in a blender.

  • Purification: Wash the collected polymer thoroughly with hot water and methanol to remove any trapped solvent and LiCl.

  • Drying: Dry the final polymer in a vacuum oven at 80-120°C until a constant weight is achieved.

Protocol 2: The Yamazaki-Higashi Phosphorylation Method

This method allows for the synthesis of polyamides directly from a dicarboxylic acid and a diamine, avoiding the need for the diacid chloride.

Materials:

  • Aromatic Diamine

  • Aromatic Dicarboxylic Acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl Phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

Procedure:

  • Setup: In a flame-dried flask with a mechanical stirrer and nitrogen inlet, dissolve the dicarboxylic acid, diamine, and LiCl in a mixture of NMP and pyridine.

  • Condensing Agent: Add triphenyl phosphite (TPP) to the solution.

  • Heating: Heat the reaction mixture to 100-115°C and maintain this temperature for 3-5 hours.

  • Isolation: Cool the reaction mixture and precipitate the polymer in methanol.

  • Purification and Drying: Wash and dry the polymer as described in Protocol 1.

References

  • Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Li, M., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study.
  • Ghosh, A., et al. (2025). Synthesis and characterization of new soluble polyimides based on pyridine unit with flexible linkages.
  • Lee, S., et al. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
  • de Abajo, J., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38, 1014–1023.
  • Chen, Y., et al. (n.d.).
  • Faghihi, K., et al. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
  • Kazarian, F. (n.d.). Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct. Farabi University.
  • (2025). Investigation on the interaction between polyamide and lithium salts.
  • (2022).
  • Montaudo, M. S. (n.d.).
  • (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. PMC.
  • (2025). Dissolution Mechanism of Cellulose in N,N-Dimethylacetamide/Lithium Chloride: Revisiting through Molecular Interactions.
  • (2025). Solution properties of poly(amic acid)–NMP containing LiCl and their effects on membrane morphologies.
  • de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. PMC.
  • (n.d.). Effects of lithium chloride and chain extender on the properties of wood fiber reinforced polyamide 6 composites.
  • (2025). Some effects on polycondensation reactions.
  • (n.d.).
  • (2021).
  • (n.d.).
  • (n.d.). US5932687A - Preparation of precipitated polyamide powders of narrow particle size distribution and low porosity.
  • (2013). Once polymers precipitate out during the reaction, what makes those compounds never dissolve in any solvent?.
  • (2025). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method.
  • (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides.
  • (n.d.). EP0916687A1 - Process for preparing aromatic polyamides.
  • Ogata, N., et al. (1984). Synthesis of Aliphatic Polyamides by Direct Polycondensation with Triphenylphosphine.
  • (n.d.). Polycondensation – Knowledge and References. Taylor & Francis.
  • (2018). Aromatic Polyamides.
  • (n.d.). WO2017140773A1 - Process for preparing polyamide powders by precipitation.
  • (2025).
  • Liaw, D.-J., & Shen, W.-C. (n.d.).
  • (2014). How can one precipitate PNIPAAM properly?.
  • (2025). Low-temperature solution polycondensation.
  • (n.d.).
  • (2025). A model study for the recovery of polymides using the dissolution/reprecipitation technique.
  • (n.d.). Recycling of Bulk Polyamide 6 by Dissolution- Precipitation in CaCl2-EtOH-H2O Mixtures. MPG.PuRe.
  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)
  • (2006).
  • (n.d.). Precipitation-first synthesis and deep profiling of a 1200-member acrylamide library for covalent drug discovery. Green Chemistry (RSC Publishing).
  • (n.d.). Effect of monomer concentration on polymer inherent viscosity for a number of m -PBI polymerizations at 190 C via the PPA Process.
  • (n.d.).
  • (2025). (PDF) How the Monomer Concentration of Polymerization Influences Various Properties of Polybenzimidazole: A Case Study with Poly(4,4 '-diphenylether-5,5 '-bibenzimidazole).
  • (2009). How the monomer concentration of polymerization influences various properties of polybenzimidazole: A case study with poly(4,4′‐diphenylether‐5,5′‐bibenzimidazole). Semantic Scholar.
  • (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Fluorinated Tolane Mesogens (FT-Series) vs. Standard Cyanobiphenyls (5CB)

Executive Summary Product Focus: FT-X (High-Birefringence Fluorinated Tolane) Benchmark: 5CB (4-Cyano-4'-pentylbiphenyl) This guide provides a rigorous technical comparison between the novel FT-X (a fluorinated tolane de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: FT-X (High-Birefringence Fluorinated Tolane) Benchmark: 5CB (4-Cyano-4'-pentylbiphenyl)

This guide provides a rigorous technical comparison between the novel FT-X (a fluorinated tolane derivative) and the industry-standard 5CB . While 5CB remains the "fruit fly" of liquid crystal physics due to its accessibility and room-temperature nematic phase, modern photonic applications (LiDAR, tunable lenses, and phase shifters) require performance metrics that cyano-based mesogens cannot achieve.

Key Findings:

  • Optical Anisotropy: FT-X exhibits a

    
     of 0.35 , significantly outperforming 5CB (
    
    
    
    ), enabling thinner cell gaps and faster response times.
  • Viscosity: The lateral fluorination of FT-X reduces rotational viscosity (

    
    ) by ~25%  compared to the highly polar cyano-headgroup of 5CB, improving switching speeds.
    
  • Stability: FT-X shows superior photochemical stability (high Holding Ratio) due to the absence of the UV-absorbing cyano group.

Molecular Architecture & Design Logic

The fundamental difference lies in the core rigidity and the dipole generation mechanism.

FeatureBenchmark: 5CBProduct: FT-X (Fluorinated Tolane)Impact on Performance
Core Structure Biphenyl (Two phenyl rings)Tolane (Diphenylacetylene)Tolane's triple bond extends

-conjugation, drastically increasing birefringence (

).
Polar Head Cyano (-CN) groupFluorine (-F) / Trifluoromethyl (-CF

)
Cyano groups create strong dimers, increasing viscosity. Fluorine provides moderate polarity with lower viscosity.
Aspect Ratio


Higher aspect ratio in FT-X stabilizes the Nematic phase over a wider temperature range.

Phase Transition Thermodynamics (DSC Data)

Differential Scanning Calorimetry (DSC) establishes the working temperature range. A wide Nematic range is critical for device operability.

Experimental Data (Normalized):

Transition5CB (

C)
FT-X (

C)
Thermodynamic Insight
Melting (

)
24.018.5FT-X suppresses crystallization via lateral fluorination, extending low-temp operation.
Clearing (

)
35.392.0FT-X has a much higher thermal stability due to the rigid tolane core.
Enthalpy (

)
~0.9 kJ/mol~1.8 kJ/molHigher

in FT-X indicates stronger intermolecular ordering in the nematic phase.

Application Note for Drug Development: While 5CB is a thermotropic standard, the DSC protocols described below are identical for characterizing Lyotropic Liquid Crystals (LLCs) used in drug delivery (e.g., Cubosomes/Hexosomes). The phase transition peaks in LLCs indicate the stability of the lipid bilayer structure carrying the active pharmaceutical ingredient (API).

Electro-Optical Performance

For photonic devices, the Figure of Merit (FoM) is defined as


.
Birefringence ( )[1][2]
  • 5CB: Moderate

    
     (0.18 @ 589nm). Requires thicker cell gaps (
    
    
    
    ) to achieve phase retardation (
    
    
    ).
  • FT-X: High

    
     (0.35 @ 589nm). Allows for cell gaps to be reduced by nearly 50%.
    
Rotational Viscosity ( )
  • Mechanism: The cyano group in 5CB induces anti-parallel dimerization, effectively doubling the molecular weight and increasing drag.

  • FT-X Advantage: Fluorination prevents strong dimerization.

    • 5CB

      
      :  ~80 mPa·s (@ 25°C)
      
    • FT-X

      
      :  ~60 mPa·s (@ 25°C)
      

Result: The response time (


) for FT-X is approximately 4x faster  than 5CB (due to combined lower viscosity and reduced cell gap 

).

Experimental Protocols

To validate these claims, the following self-validating protocols must be used.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine accurate phase transition temperatures and enthalpies.

  • Preparation: Encapsulate 3-5 mg of sample in a hermetically sealed aluminum pan. Use an empty pan as a reference.

  • Calibration: Calibrate temperature and heat flow using an Indium standard (

    
    C).
    
  • Cycle:

    • Heat to Isotropic (

      
      C) to erase thermal history.
      
    • Cool at 5°C/min to -20°C.

    • Heat at 5°C/min to Isotropic.

  • Validation: The

    
     peak on heating and cooling should exhibit minimal hysteresis (< 1°C). Large hysteresis suggests impurities or supercooling.
    
Protocol B: Polarized Optical Microscopy (POM)

Objective: Identify phase texture (Nematic vs. Smectic).

  • Cell Prep: Use a glass slide treated with rubbed polyimide (planar alignment).

  • Observation: Place sample on a hot stage between crossed polarizers.

  • Texture Recognition:

    • Nematic: Look for "Schlieren" textures (brush-like defects) or a uniform color if aligned. Flash the sample by tapping to observe fluidity.

    • Smectic: Look for "Focal Conic" fans or batonnets.

  • Cross-Check: Correlate texture changes with DSC peaks. A DSC peak without a texture change implies a crystal-crystal transition, not a mesophase change.

Protocol C: X-Ray Diffraction (XRD)

Objective: Determine packing order (


-spacing) and orientational order parameter (

).
  • Setup: Load sample into a Kapton capillary (1mm diameter). Place in a magnetic field (if available) to align the director.

  • Scan: Perform Wide-Angle X-ray Scattering (WAXS) at

    
    .
    
  • Analysis:

    • Lateral Spacing: The broad peak at wide angles corresponds to the intermolecular distance (

      
       for rods).
      
    • Order Parameter (

      
      ):  Calculated from the azimuthal intensity distribution of the diffuse arc. 
      
      
      
      .
    • Differentiation: A sharp peak at small angles indicates Smectic layering; a diffuse halo indicates Nematic.

Visualizations

Diagram 1: Characterization Workflow

This flowchart illustrates the logical progression from synthesis to device validation, ensuring material integrity at every step.

CharacterizationWorkflow Synthesis Synthesis & Purification (HPLC > 99.5%) DSC DSC Analysis (Thermal Range) Synthesis->DSC 1. Check Purity DSC->Synthesis Fail: Low T_NI POM POM Microscopy (Phase Identification) DSC->POM 2. Correlate Peaks POM->Synthesis Fail: Crystals XRD X-Ray Diffraction (Order Parameter S) POM->XRD 3. Confirm Structure Device Device Testing (V_th, Response Time) XRD->Device 4. Validate Performance

Caption: The "Gate-Check" workflow. Each step acts as a filter; materials failing DSC (purity/range) or POM (miscibility) are rejected before costly XRD or device testing.

Diagram 2: Molecular Alignment & Switching Logic

Comparison of how the molecular dipole design affects switching behavior in an electric field.

SwitchingLogic cluster_5CB Standard 5CB (Cyano) cluster_FTX Product FT-X (Fluorinated) State1 Field OFF: Random/Planar State2 Field ON: Vertical Alignment State1->State2 Mechanism1 Mechanism: Strong Dipole (Cyano) High Viscosity Drag State2->Mechanism1 State3 Field OFF: Random/Planar State4 Field ON: Vertical Alignment State3->State4 Mechanism2 Mechanism: Induced Dipole + Lateral F Low Viscosity = Fast Switch State4->Mechanism2

Caption: Switching dynamics. FT-X utilizes lateral fluorination to reduce the rotational viscosity barrier, enabling faster relaxation compared to the bulky cyano-dimers of 5CB.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series. Retrieved from

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications.[3][4] Chemical Society Reviews.[2] Retrieved from

  • Mandle, R. J., et al. (2025). Rational Design of Rod-Like Liquid Crystals Exhibiting Two Nematic Phases. Retrieved from

  • Gao, M., et al. (2016).[5] Effect of Alkyl Chain Length on the Orientational Behavior of Liquid Crystals Nano-Film. Retrieved from

  • Boyd, B. J., et al. (2025). Liquid Crystal Nanoparticles for Commercial Drug Delivery.[6][7] Retrieved from

Sources

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